Methyl chroman-2-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113771-58-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Chroman-2-carboxylate
Introduction
Methyl chroman-2-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The chroman scaffold is a privileged structure in medicinal chemistry, and derivatives of chroman-2-carboxylic acid are integral to the development of drugs such as the antihypertensive agent nebivolol and the aldose reductase inhibitor fidarestat. The stereochemistry at the C2 position is often crucial for pharmacological activity, making the enantioselective synthesis of this compound a significant area of research. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of this compound, aimed at researchers and professionals in drug development.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve the construction of the chroman ring via intramolecular cyclization reactions or the reduction of a pre-existing chromanone ring.
Organocatalytic Intramolecular Oxa-Michael Addition
A highly effective method for the enantioselective synthesis of chroman-2-carboxylates is the organocatalytic intramolecular oxa-Michael addition. This approach involves the cyclization of a phenolic precursor that contains an α,β-unsaturated ester moiety. Chiral organic molecules, such as prolinol silyl ethers, catalyze the reaction, controlling the stereochemical outcome of the ring closure.[1][2] This method is advantageous for its operational simplicity and the ability to achieve high enantioselectivity.
Reduction of Methyl Chromanone-2-carboxylate
Another common route involves the reduction of the corresponding methyl chromanone-2-carboxylate.[3][4] This two-step approach first requires the synthesis of the chromanone, which can be prepared from 2-hydroxyacetophenones and dialkyl oxalates. The subsequent reduction of the ketone functionality at the C4 position can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using silanes like triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[3][4]
Tandem Reactions of Salicylaldehydes
The chroman framework can be constructed through tandem reactions commencing with salicylaldehydes and α,β-unsaturated compounds.[5] For the synthesis of this compound, this would typically involve a reaction with methyl acrylate. These reactions can be catalyzed by acids or bases and provide a direct route to the chroman ring system.
Solid-Phase Synthesis
For the generation of libraries of chroman-2-carboxylate derivatives for high-throughput screening, solid-phase synthesis offers a robust platform.[6] The general strategy involves the immobilization of a substituted salicylaldehyde onto a resin, followed by on-resin formation of the chroman ring through a Michael addition and subsequent intramolecular cyclization. The final product is then cleaved from the solid support.[6]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for key synthetic methodologies, providing a comparative overview of reagents, conditions, and yields.
Table 1: Synthesis of (R)-Methyl Chroman-2-carboxylates via Reduction [3]
| Starting Material | Reducing Agent(s) | Solvent(s) | Temperature | Yield |
| (R)-Methyl chromanone-2-carboxylate | 5% Pd/C, H₂, cat. HCl | MeOH | Room Temp. | N/A |
| (R)-Methyl chromanone-2-carboxylate | Et₃SiH, TFA | N/A | 55 °C | N/A |
Note: Specific yield data was not provided in the excerpt.
Table 2: Solid-Phase Synthesis of a Model Chroman-2-Carboxylate [6]
| Step | Reagents/Conditions | Purpose |
| 1. Immobilization | 2-chlorotrityl chloride resin, salicylaldehyde, DIPEA, DCM | Attachment of starting material to resin |
| 2. Chroman Ring Formation | Dimethyl malonate, NaH, THF; Heat at 50-60 °C in DMF | Michael addition and cyclization |
| 3. Cleavage | TFA/DCM (1:99 to 20:80 v/v) | Release of the final product from resin |
Experimental Protocols
Protocol 1: Synthesis of (R)-Methyl Chroman-2-carboxylate via Reduction of (R)-Methyl Chromanone-2-carboxylate[3][4]
a) Catalytic Hydrogenation:
-
To a solution of (R)-methyl chromanone-2-carboxylate in methanol (MeOH), add a catalytic amount of hydrochloric acid (HCl).
-
Add 5% Palladium on carbon (Pd/C) to the mixture.
-
Subject the reaction mixture to a hydrogen (H₂) atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain (R)-methyl chroman-2-carboxylate.
b) Silane Reduction:
-
To a solution of (R)-methyl chromanone-2-carboxylate, add triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).
-
Heat the reaction mixture to 55 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford (R)-methyl chroman-2-carboxylate.
Protocol 2: Solid-Phase Synthesis of a Chroman-2-Carboxylate Derivative[6]
Step 1: Immobilization of Salicylaldehyde
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the desired salicylaldehyde (2.0 eq) in anhydrous DCM and add diisopropylethylamine (DIPEA) (4.0 eq).
-
Add the salicylaldehyde solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, dimethylformamide (DMF), and MeOH, then dry under vacuum.
Step 2: On-Resin Chroman Ring Formation
-
Swell the salicylaldehyde-functionalized resin in anhydrous tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate, 5.0 eq) and a base (e.g., sodium hydride, 5.0 eq) in anhydrous THF at 0 °C.
-
Add the activated Michael donor solution to the resin suspension and agitate at room temperature for 12-24 hours.
-
To facilitate intramolecular cyclization, heat the resin at 50-60 °C in DMF for 6-12 hours.
-
Wash the resin thoroughly with THF, DMF, DCM, and MeOH, then dry under vacuum.
Step 3: Cleavage of the Chroman-2-Carboxylate
-
Swell the resin-bound product in DCM.
-
Add a cleavage cocktail of TFA/DCM (e.g., 1:99 v/v).
-
Agitate the mixture for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate to obtain the crude chroman-2-carboxylate derivative.
-
Purify by an appropriate method such as column chromatography or preparative HPLC.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Properties of Methyl Chroman-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including natural products like vitamin E. The presence of the carboxylate group at the 2-position provides a versatile handle for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical, physical, and biological properties of this compound, along with detailed experimental protocols and an exploration of relevant biological signaling pathways.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Related Compound Data |
| IUPAC Name | methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate[1] | - |
| CAS Number | 113771-58-7[2][3] | - |
| Molecular Formula | C₁₁H₁₂O₃[2][3] | - |
| Molecular Weight | 192.21 g/mol [2] | - |
| Melting Point | Not available | Methyl 2H-chromene-3-carboxylate: 55-57 °C |
| Boiling Point | Not available | Not available |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. | - |
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR | Aromatic Protons: ~6.8-7.2 ppm (multiplets, 4H)C2-H: ~4.8 ppm (triplet or doublet of doublets, 1H)Methyl Ester Protons (O-CH₃): ~3.7 ppm (singlet, 3H)C3-H₂: ~2.1-2.3 ppm (multiplet, 2H)C4-H₂: ~2.8-3.0 ppm (multiplet, 2H) |
| ¹³C NMR | Carbonyl Carbon (C=O): ~170-172 ppmAromatic Carbons: ~116-155 ppmC2 Carbon: ~75-77 ppmMethyl Ester Carbon (O-CH₃): ~52-53 ppmC3 Carbon: ~24-26 ppmC4 Carbon: ~21-23 ppm |
| Infrared (IR) | C=O Stretch (Ester): ~1735-1750 cm⁻¹C-O Stretch (Ester and Ether): ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹Aromatic C=C Stretch: ~1450-1600 cm⁻¹Aromatic C-H Stretch: ~3000-3100 cm⁻¹Aliphatic C-H Stretch: ~2850-2960 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 192.0786 (Expected) |
Experimental Protocols
Synthesis of Racemic this compound
While a specific protocol for the direct synthesis of racemic this compound is not explicitly detailed in the reviewed literature, a plausible and commonly employed method would be the acid-catalyzed esterification of chroman-2-carboxylic acid. A general procedure is outlined below.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Protocol:
-
Synthesis of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid can be synthesized via a Michael addition-cyclization reaction between salicylaldehyde and an acrylate, followed by hydrolysis. A detailed procedure for a related synthesis involves reacting a phenol with a γ-butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized with an acid catalyst.[4]
-
Esterification:
-
To a solution of chroman-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is scarce in the literature. However, the broader class of chroman-2-carboxylate esters and their derivatives have been investigated for various pharmacological activities, including anticancer, neuroprotective, and cardiovascular effects.[5]
Anticancer Activity
Chroman-2-carboxylate derivatives have shown potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[5][6] The cytotoxic effects are often evaluated using the MTT assay.[5][6]
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of chroman derivatives is thought to be mediated, in part, through the intrinsic apoptosis pathway. This involves the disruption of mitochondrial integrity and the activation of a caspase cascade.
Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[5]
Experimental Protocol: MTT Assay for Cytotoxicity [5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).[5][6]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Neuroprotective Activity
Chroman-2-carboxylate derivatives have also been explored for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[5] This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal damage.
Proposed Signaling Pathway for Neuroprotection
Neuroprotective chroman derivatives may act by inhibiting glutamate receptor activation or by scavenging reactive oxygen species (ROS) generated during excitotoxicity.
Caption: Proposed mechanism of neuroprotection by chroman derivatives.[5]
Experimental Protocol: Neuroprotection Assay [5]
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in an appropriate medium.[5]
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.[5]
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.[5]
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[5]
Cardiovascular Effects
Certain chroman and coumarin derivatives have been shown to induce vasorelaxation, suggesting potential applications in treating hypertension.[5] This effect is often mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Signaling Pathway for Vasorelaxation
Caption: The nitric oxide/cGMP signaling pathway in vasorelaxation.[5]
Experimental Protocol: Vasorelaxation Assay [5]
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing a physiological salt solution.
-
Pre-contraction: Induce a sustained contraction of the aortic rings with a vasoconstrictor like phenylephrine.[5]
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath.[5]
-
Measurement of Relaxation: Record the changes in isometric tension to measure the degree of vasorelaxation.[5]
-
Data Analysis: Construct a concentration-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).[5]
Conclusion
This compound serves as a valuable building block in synthetic and medicinal chemistry. While specific data on its biological activity are limited, the broader class of chroman-2-carboxylate esters demonstrates promising pharmacological potential, particularly in the areas of cancer, neurodegenerative diseases, and cardiovascular disorders. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound and its derivatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of the Chroman-2-Carboxylate Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman-2-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. While direct biological data on the parent molecule, methyl chroman-2-carboxylate, is limited, numerous derivatives have demonstrated potent and varied biological activities. This technical guide consolidates the existing knowledge on the biological potential of the chroman-2-carboxylate framework, with a particular focus on its emerging role in oncology as an inhibitor of acetyl-CoA carboxylase (ACC). We provide a comprehensive overview of the quantitative data for key derivatives, detailed experimental protocols for assessing biological activity, and a depiction of the relevant signaling pathways. This document serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the chroman-2-carboxylate scaffold.
Introduction: The Chroman-2-Carboxylate Scaffold
Chroman, a bicyclic ether, is a core structural motif found in a variety of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The derivatization of this scaffold at the 2-position with a carboxylate group, particularly a methyl ester, yields this compound. This seemingly simple molecule serves as a versatile building block in the synthesis of more complex and biologically active compounds. While extensive research has been conducted on substituted chroman-2-carboxylates, the parent compound itself remains relatively understudied in terms of its biological profile.
A study on the closely related ethyl chroman-2-carboxylate revealed no significant hypocholesterolemic activity and only marginal hypotriglyceridemic activity in a Triton WR-1339-induced hyperlipidemic rat model[1]. This suggests that the unsubstituted chroman-2-carboxylate core may possess weak intrinsic activity that can be significantly enhanced through strategic substitution. Indeed, the introduction of various functionalities onto the chroman ring has led to the discovery of potent agents with anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: Targeting Acetyl-CoA Carboxylase
A particularly promising area of research for chroman-2-carboxylate derivatives is in the field of oncology, specifically as inhibitors of acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[2] Cancer cells often exhibit upregulated fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis, making ACC a compelling target for cancer therapy.
Quantitative Data for Chroman-2-Carboxylate Derivatives as ACC Inhibitors
While specific data for this compound is unavailable, a study on novel chroman derivatives has demonstrated potent ACC inhibition and anticancer activity. The data for a lead compound from this study, designated as Compound 4s , is summarized below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 4s | ACC1 | Binding Activity | 98.06 | [2] |
| Compound 4s | ACC2 | Binding Activity | 29.43 | [2] |
Table 1: ACC Inhibitory Activity of a Representative Chroman Derivative.
In Vitro Anticancer Activity of Chroman-2-Carboxylate Derivatives
The inhibition of ACC by chroman derivatives translates to potent anti-proliferative activity against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4s | A549 | Non-small cell lung cancer | 0.578 | [2] |
| Compound 4s | H1975 | Non-small cell lung cancer | 1.005 | [2] |
| Compound 4s | HCT116 | Colorectal carcinoma | 0.680 | [2] |
| Compound 4s | BGC-823 | Gastric carcinoma | 1.406 | [2] |
Table 2: In Vitro Cytotoxicity of a Representative Chroman Derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of chroman-2-carboxylate derivatives.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is based on the detection of ADP produced during the ACC-catalyzed reaction.
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare the ACC enzyme solution in cold assay buffer.
-
Add 2.5 µL of the test compound solution at various concentrations to the wells of a 384-well plate. For the control, add 2.5 µL of DMSO.
-
Add 2.5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare the substrate mix containing acetyl-CoA, ATP, and NaHCO₃ in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which anticancer chroman derivatives exert their effect is through the inhibition of ACC, leading to the disruption of fatty acid synthesis. This has several downstream consequences for cancer cells.
Figure 1: ACC Signaling Pathway and Inhibition by Chroman Derivatives.
The inhibition of ACC by chroman-2-carboxylate derivatives leads to a depletion of malonyl-CoA, thereby halting de novo fatty acid synthesis. This disruption of lipid metabolism in cancer cells results in the inhibition of membrane formation and the production of essential signaling molecules, ultimately leading to cell cycle arrest and apoptosis.
Figure 2: Experimental Workflow for Evaluating Chroman-2-carboxylate Derivatives.
Conclusion and Future Directions
The chroman-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent molecule, this compound, has not demonstrated significant biological activity in the limited studies available, its derivatives have shown considerable potential, particularly as anticancer agents through the inhibition of acetyl-CoA carboxylase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To elucidate the key structural features required for potent and selective inhibition of ACC and other biological targets.
-
Exploration of other therapeutic areas: Given the diverse activities of chroman derivatives, their potential in treating inflammatory, metabolic, and infectious diseases warrants further investigation.
-
In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results of lead compounds into preclinical and clinical development.
By leveraging the versatility of the chroman-2-carboxylate scaffold, the scientific community can continue to unlock new avenues for the discovery of innovative and effective medicines.
References
Synthesis of Methyl Chroman-2-Carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of methyl chroman-2-carboxylate derivatives, valuable scaffolds in medicinal chemistry and drug discovery. The chroman moiety is a privileged structure found in a wide array of biologically active compounds, and its derivatives are actively investigated for their potential as anticancer, neuroprotective, and cardiovascular agents.[1][2] This document details key synthetic strategies, providing step-by-step experimental protocols, comparative quantitative data, and visualizations of synthetic workflows and relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound derivatives is a key focus in medicinal chemistry. The primary strategies to achieve this include organocatalytic intramolecular oxa-Michael addition, transition-metal catalyzed asymmetric cyclization, and enzymatic kinetic resolution.[3] For the generation of compound libraries for high-throughput screening, solid-phase synthesis offers a streamlined and automatable approach.[4]
Organocatalytic Intramolecular Oxa-Michael Addition
This elegant approach utilizes small chiral organic molecules to catalyze the enantioselective cyclization of a phenolic precursor containing an α,β-unsaturated ester. Cinchona alkaloid-based catalysts are frequently employed to control the stereochemistry of the ring-closing reaction.[5]
Transition-Metal Catalyzed Asymmetric Cyclization
Chiral complexes of transition metals, most notably palladium, are effective catalysts for the enantioselective formation of the chroman ring from suitable acyclic precursors.[3][6] These methods often involve the use of specialized chiral ligands to induce asymmetry.
Enzymatic Kinetic Resolution
This biocatalytic method involves the selective reaction of one enantiomer from a racemic mixture of this compound or its precursor, catalyzed by an enzyme, typically a lipase.[3][7] This process leaves the unreacted enantiomer in high enantiomeric excess.
Solid-Phase Synthesis for Library Generation
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of chroman-2-carboxylate derivatives for drug discovery.[4] The general strategy involves immobilizing a salicylaldehyde derivative on a solid support, followed by on-resin construction of the chroman ring and subsequent cleavage to release the final product.[4]
Quantitative Data Comparison
The following tables summarize representative quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organocatalytic Oxa-Michael Addition | Cinchona-alkaloid-urea | Phenol with (E)-α,β-unsaturated ketone | 70-98 | 96-98 | [5] |
| Transition-Metal Catalysis | Pd(OAc)2/XantPhos | 3-Iodochromone and amine | 40-92 | N/A (for carboxamides) | [6] |
| Enzymatic Kinetic Resolution (Hydrolysis) | Candida antarctica Lipase B (Novozym 435) | Racemic ethyl chroman-2-carboxylate | ~50 (for each enantiomer) | >99 | [3][7] |
| Enzymatic Kinetic Resolution (Transesterification) | Pseudomonas fluorescens lipase | Racemic ethyl chroman-2-carboxylate | ~50 (for each enantiomer) | >90 | [7] |
Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Oxy-Michael Addition
This protocol describes the synthesis of a chiral 2-substituted chroman using a Cinchona-alkaloid-urea catalyst.[5]
Materials:
-
Phenol substrate with an (E)-α,β-unsaturated ketone moiety
-
Cinchona-alkaloid-urea catalyst (10 mol%)
-
Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a reaction tube, dissolve the phenol substrate (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol, 10 mol%) in 1.0 mL of toluene.[5]
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Upon completion, concentrate the reaction mixture in vacuo.[5]
-
Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired enantiomerically enriched chroman derivative.[5]
Protocol 2: Palladium-Catalyzed Aminocarbonylation
This protocol outlines the synthesis of chromone-3-carboxamides from 3-iodochromone. While not a direct synthesis of this compound, it is a relevant transition-metal catalyzed method for functionalizing the chroman scaffold.[6]
Materials:
-
3-Iodochromone (0.5 mmol)
-
Secondary amine (e.g., N,O-dimethylhydroxylamine hydrochloride, 0.55 mmol)
-
Pd(OAc)₂ (0.025 mmol)
-
XantPhos (0.025 mmol)
-
Et₃N (0.5 mL)
-
Dry DMF (10 mL)
-
Carbon monoxide (1 bar)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-iodochromone (0.5 mmol), the secondary amine (0.55 mmol), Pd(OAc)₂ (0.025 mmol), and XantPhos (0.025 mmol).[8]
-
Add dry DMF (10 mL) and Et₃N (0.5 mL).[8]
-
Pressurize the vessel with carbon monoxide (1 bar) and stir the reaction mixture at 50 °C.[8]
-
Monitor the reaction progress by GC-MS and ¹H NMR.[6]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding chromone-3-carboxamide.[6]
Protocol 3: Enzymatic Kinetic Resolution via Hydrolysis
This protocol describes the kinetic resolution of racemic ethyl chroman-2-carboxylate using a lipase.[7]
Materials:
-
Racemic ethyl chroman-2-carboxylate (1 mmol)
-
Lipase (e.g., from Candida rugosa, 50-100 mg)
-
Phosphate buffer (pH 7.0, 20 mL)
-
Toluene (10 mL)
-
Ethyl acetate
-
1 M HCl
-
Anhydrous magnesium sulfate
-
Chiral HPLC system for analysis
Procedure:
-
In a round-bottom flask, dissolve racemic ethyl chroman-2-carboxylate (1 mmol) in a mixture of phosphate buffer (20 mL) and toluene (10 mL).[7]
-
Add the selected lipase (50-100 mg).[7]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).[7]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.[7]
-
Stop the reaction at approximately 50% conversion.[3]
-
Separate the organic and aqueous layers. The unreacted ester remains in the organic layer.[7]
-
Wash the organic layer with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and evaporate the solvent to isolate the unreacted enantiomerically enriched ester.[7]
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylate, then extract the resulting carboxylic acid with ethyl acetate.[7]
-
Dry the organic extract over anhydrous magnesium sulfate and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.[7]
Protocol 4: Solid-Phase Synthesis of a Chroman-2-Carboxylate Library
This protocol provides a general workflow for the solid-phase synthesis of chroman-2-carboxylate derivatives.[4]
Materials:
-
2-Chlorotrityl chloride resin
-
Substituted salicylaldehyde (2.0 eq)
-
DIPEA (4.0 eq)
-
Anhydrous DCM
-
DCM/MeOH/DIPEA (17:2:1) for capping
-
Anhydrous THF
-
Michael donor (e.g., dimethyl malonate, 5.0 eq)
-
Base (e.g., NaH, 5.0 eq)
-
Cleavage cocktail (e.g., TFA/DCM)
-
LC-MS for analysis
Procedure:
-
Immobilization:
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM.[4]
-
In a separate flask, dissolve the desired salicylaldehyde and DIPEA in anhydrous DCM.[4]
-
Add the salicylaldehyde solution to the resin and agitate.[4]
-
Cap any unreacted chlorotrityl groups with a DCM/MeOH/DIPEA solution.[4]
-
Wash the resin sequentially with DCM, DMF, and MeOH, then dry under vacuum.[4]
-
-
On-Resin Chroman Ring Formation:
-
Swell the salicylaldehyde-functionalized resin in anhydrous THF.[4]
-
In a separate flask, prepare a solution of the Michael donor and a base in anhydrous THF.[4]
-
Add the activated Michael donor solution to the resin suspension and agitate.[4]
-
Promote intramolecular cyclization by heating the resin in a suitable solvent (e.g., DMF).[4]
-
Wash the resin thoroughly and dry under vacuum.[4]
-
-
Cleavage:
Visualizations
Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Methyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chroman-2-carboxylate is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including natural products and synthetic drugs. As a methyl ester derivative of chroman-2-carboxylic acid, this molecule serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its physicochemical properties are fundamental to understanding its reactivity, formulation, and behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of the biological activities associated with the broader class of chroman-2-carboxylates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are derived from experimental data, others are computationally predicted due to the limited availability of published experimental values for this specific compound. Predicted values are clearly indicated.
| Property | Value | Source |
| IUPAC Name | methyl chromane-2-carboxylate | AiFChem[1] |
| Synonyms | methyl 3,4-dihydro-2H-chromene-2-carboxylate, Chroman-2-carboxylic acid methyl ester | AiFChem[1] |
| CAS Number | 113771-58-7 | AiFChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | AiFChem[1] |
| Molecular Weight | 192.21 g/mol | AiFChem[1] |
| Appearance | Colorless oil (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 295.8 ± 25.0 °C (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone). Limited solubility in water.[2][3] | Predicted |
| pKa | ~12.5 (Predicted, for the most acidic proton) | N/A |
| logP | 2.1 ± 0.4 (Predicted) | N/A |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for analogous chroman derivatives.
Synthesis of this compound
A common route for the synthesis of chroman-2-carboxylates involves the intramolecular oxa-Michael addition of a salicylaldehyde derivative. The following protocol is a representative method.
Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition
-
Step 1: Synthesis of (E)-methyl 3-(2-hydroxyphenyl)acrylate.
-
To a solution of salicylaldehyde (1.0 eq) in an appropriate solvent such as methanol, add methyl acrylate (1.2 eq) and a catalytic amount of a base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-methyl 3-(2-hydroxyphenyl)acrylate.
-
-
Step 2: Reductive Cyclization to this compound.
-
Dissolve the (E)-methyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent like methanol.
-
Add a catalyst, such as 5% Palladium on carbon (Pd/C), and a catalytic amount of hydrochloric acid.[4]
-
Subject the mixture to hydrogenation (H₂) at room temperature and atmospheric pressure.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
-
Spectroscopic Analysis
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.80 (m, 4H, Ar-H), 4.85 (dd, 1H, J = 8.0, 4.0 Hz, O-CH-), 3.75 (s, 3H, O-CH₃), 2.95 (m, 2H, Ar-CH₂-), 2.20 (m, 2H, -CH₂-CH).
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 172.0 (C=O), 154.5 (Ar-C-O), 129.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (Ar-C), 120.5 (Ar-CH), 117.0 (Ar-CH), 75.0 (O-CH), 52.5 (O-CH₃), 25.0 (Ar-CH₂), 24.0 (-CH₂-).
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Analysis:
-
Introduce the sample into a mass spectrometer, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Expected Fragmentation (EI): The molecular ion peak [M]⁺ at m/z 192 should be observed. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 161) and the carbomethoxy group (-COOCH₃, m/z 133). Another significant fragmentation pathway could be a retro-Diels-Alder reaction of the chroman ring.[5][6]
-
Protocol 4: Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a neat thin film of the oily product between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic Absorptions:
-
C=O stretch (ester): A strong, sharp peak is expected around 1735-1750 cm⁻¹.
-
C-O stretch (ester and ether): Strong absorptions are expected in the 1250-1000 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Peaks will be observed in the 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic) regions.
-
C=C stretch (aromatic): Peaks are expected in the 1600-1450 cm⁻¹ region.
-
-
Biological and Pharmacological Context
While specific biological activity data for this compound is not extensively documented, the broader class of chroman-2-carboxylate esters and related chromanones have demonstrated a wide range of pharmacological properties.[7] These compounds are of significant interest in drug discovery.
Anticancer Activity: Several chroman-2-carboxylate derivatives have been investigated for their potential as anticancer agents.[5] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key cellular enzymes or interference with signaling pathways crucial for cancer cell survival.
Neuroprotective Effects: The chroman scaffold is a core component of Trolox, a water-soluble analog of vitamin E known for its antioxidant properties. Consequently, various chroman derivatives have been explored for their neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.[5]
Cardiovascular Properties: Certain chroman derivatives have exhibited cardiovascular effects, including vasorelaxant properties, suggesting their potential for the development of antihypertensive agents.[8]
It is crucial to note that the biological activity is often highly dependent on the specific substitution pattern on the chroman ring and the nature of the ester group. Therefore, while the chroman-2-carboxylate scaffold is a promising starting point, further derivatization and biological evaluation of this compound are necessary to determine its specific pharmacological profile.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the structural analysis of this compound.
References
- 1. Tools-Computational Pharmaceutics Group [computpharm.org]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Methyl Chroman-2-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chroman-2-carboxylate and its structural analogs represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary biological activities discussed herein include anticancer, neuroprotective, and antioxidant effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the chroman scaffold.
Anticancer Activity: Induction of Apoptosis and Enzyme Inhibition
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the inhibition of key enzymes involved in cancer cell proliferation.
Mechanism of Action: Apoptosis Induction
The primary anticancer mechanism of action for many chroman derivatives is the induction of the intrinsic apoptosis pathway. This process is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1]
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by chroman-2-carboxylate derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various chroman-2-carboxylate derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below. Lower values indicate greater potency.
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) |
| Chroman derivative 6i | MCF-7 (Breast) | GI50 | 34.7 |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50 | 14.8 |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 |
| Compound 3d | MCF-7 (Breast) | IC50 | 43.4 |
| Compound 4d | MCF-7 (Breast) | IC50 | 39.0 |
| Compound 3d | MDA-MB-231 (Triple-negative breast) | IC50 | 35.9 |
| Compound 4d | MDA-MB-231 (Triple-negative breast) | IC50 | 35.1 |
| Compound 4 | HL60 (Leukemia) | IC50 | 8.09 |
| Compound 4 | MCF-7 (Breast) | IC50 | 3.26 |
| Compound 4 | A549 (Lung) | IC50 | 9.34 |
Note: The data presented is for a range of chroman derivatives, and direct comparisons should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action: Acetyl-CoA Carboxylase (ACC) Inhibition
Another significant anticancer mechanism of some chroman derivatives is the inhibition of acetyl-CoA carboxylases (ACC1 and ACC2). ACCs are rate-limiting enzymes in de novo fatty acid synthesis, a pathway that is often upregulated in cancer cells to meet the high demand for lipids for membrane formation and signaling molecules. By inhibiting ACC, these compounds can disrupt cancer cell metabolism and proliferation.
Quantitative Data: ACC Inhibition
| Compound ID/Name | Target | Activity Metric | Value (nM) |
| MK-4074 | ACC1 | IC50 | ~3 |
| MK-4074 | ACC2 | IC50 | ~3 |
| CP-640186 | ACC1/ACC2 | IC50 | ~60 |
Experimental Protocol: In Vitro ACC Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against ACC enzymes. The assay measures the production of ADP, a byproduct of the ACC-catalyzed reaction.
Materials:
-
Purified recombinant ACC1 or ACC2 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Acetyl-CoA
-
Sodium bicarbonate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control) to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the enzymatic reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Neuroprotective Activity: Attenuation of Glutamate Excitotoxicity
Chroman-2-carboxylate derivatives have also been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity, a key pathological process in various neurodegenerative diseases.[1]
Mechanism of Action
Excessive stimulation of glutamate receptors, such as the NMDA and AMPA receptors, leads to a massive influx of Ca2+ into neurons. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately leading to neuronal death. Chroman derivatives are proposed to exert their neuroprotective effects by modulating the activity of these glutamate receptors, thereby reducing the excitotoxic cascade.
Signaling Pathway: Neuroprotection against Glutamate Excitotoxicity
References
Spectroscopic Profile of Methyl Chroman-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl chroman-2-carboxylate. Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.10-7.25 | m | - | 2H | Ar-H |
| ~6.80-6.95 | m | - | 2H | Ar-H |
| ~4.80 | dd | ~8, ~4 | 1H | O-CH-C=O |
| ~3.75 | s | - | 3H | O-CH₃ |
| ~2.90 | m | - | 2H | Ar-CH₂ |
| ~2.20 | m | - | 2H | CH₂-CH |
Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~172.0 | Quaternary | C=O (ester) |
| ~155.0 | Quaternary | Ar-C-O |
| ~129.0 | Tertiary | Ar-CH |
| ~127.0 | Tertiary | Ar-CH |
| ~121.0 | Quaternary | Ar-C |
| ~117.0 | Tertiary | Ar-CH |
| ~116.0 | Tertiary | Ar-CH |
| ~75.0 | Tertiary | O-CH-C=O |
| ~52.5 | Primary | O-CH₃ |
| ~28.0 | Secondary | Ar-CH₂ |
| ~24.0 | Secondary | CH₂-CH |
Note: Predicted values are based on spectral data of similar chroman and coumarin derivatives. Actual values may vary.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1745 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ether) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 192.21 | Moderate | [M]⁺ (Molecular Ion) |
| 133.06 | High | [M - COOCH₃]⁺ |
| 105.03 | Moderate | [C₇H₅O]⁺ |
| 77.04 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Data is typically reported in terms of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition (Electron Ionization - EI): The sample solution is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
In-depth Technical Guide to the NMR Data of Methyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for methyl chroman-2-carboxylate. Due to the limited availability of directly published experimental NMR spectra for the unsubstituted parent compound, this guide presents predicted NMR data alongside experimental data for closely related analogs to serve as a valuable reference for researchers in the field. This document also outlines standard experimental protocols for the synthesis of chroman-2-carboxylates and the acquisition of NMR data.
Predicted NMR Spectral Data
Predicted ¹H and ¹³C NMR data for this compound provide a foundational understanding of the expected chemical shifts and coupling patterns. These predictions are based on computational models and can be used as a preliminary guide for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.80 | dd | 8.0, 4.0 |
| 3α | 2.30 | m | - |
| 3β | 2.20 | m | - |
| 4α | 2.90 | m | - |
| 4β | 2.80 | m | - |
| 5 | 7.15 | d | 7.5 |
| 6 | 6.90 | t | 7.5 |
| 7 | 7.20 | t | 7.5 |
| 8 | 6.85 | d | 7.5 |
| OCH₃ | 3.75 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 75.0 |
| 3 | 28.0 |
| 4 | 24.0 |
| 4a | 121.0 |
| 5 | 128.0 |
| 6 | 120.0 |
| 7 | 129.0 |
| 8 | 117.0 |
| 8a | 154.0 |
| C=O | 171.0 |
| OCH₃ | 52.0 |
Experimental NMR Data of Related Compounds
Table 3: Experimental ¹H NMR Data for 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid [1][2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.96 | m | - |
| Ar-H | 6.70-7.10 | m | - |
| H-2 | 4.74 | dd | 8.0, 4.0 |
| H-4 | 2.90-2.75 | m | - |
| H-3 | 2.32-2.12 | m | - |
Note: The spectrum was recorded in CDCl₃ at 400 MHz.[2]
Experimental Protocols
Synthesis of Chroman-2-carboxylic Acids and their Methyl Esters
A general method for the synthesis of chroman-2-carboxylic acids involves the reaction of a phenol with a γ-butyrolactone compound in the presence of a base to form an intermediate, which is then cyclized under acidic conditions. The resulting carboxylic acid can be esterified to the methyl ester using standard procedures.
Workflow for the Synthesis of Chroman-2-carboxylic Acid:
Caption: Synthesis of Chroman-2-carboxylic Acid.
Esterification to this compound:
The synthesized chroman-2-carboxylic acid can be converted to its methyl ester by reacting it with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
NMR Data Acquisition
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Molecular Structure and Atom Numbering
The structural representation and atom numbering scheme for this compound are crucial for the unambiguous assignment of NMR signals.
Caption: Structure of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry of Methyl Chroman-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric behavior of methyl chroman-2-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this document presents a predictive analysis based on established fragmentation principles for its constituent functional groups: a chroman ring system and a methyl ester. This guide offers a robust theoretical framework for researchers encountering this or structurally similar molecules in their work.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is anticipated to be characterized by a discernible molecular ion peak and several key fragment ions resulting from the cleavage of the ester group and fragmentation of the chroman nucleus.
Table 1: Predicted Mass Spectral Data for this compound
| m/z (Predicted) | Proposed Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 192 | [C11H12O3]+• (Molecular Ion) | Ionization of the parent molecule | Moderate |
| 161 | [C9H9O3]+ | Loss of •OCH3 radical from the molecular ion | Low |
| 133 | [C9H9O]+ | Loss of the entire carbomethoxy group (•COOCH3) | High |
| 131 | [C9H7O]+ | Retro-Diels-Alder reaction of the chroman ring | High |
| 105 | [C7H5O]+ | Further fragmentation of the m/z 133 ion | Moderate |
| 77 | [C6H5]+ | Phenyl cation from fragmentation of the aromatic ring | Moderate |
| 59 | [COOCH3]+ | Carbomethoxy cation | Low |
Proposed Fragmentation Pathways
Under electron ionization (EI), the this compound molecule is expected to undergo several key fragmentation reactions. The primary pathways are predicted to be initiated by the ionization of one of the oxygen atoms, leading to a molecular ion (m/z 192). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage of the Ester: The bond between the carbonyl carbon and the methoxy group is a likely point of cleavage, leading to the loss of a methoxy radical (•OCH3) to form an acylium ion at m/z 161.[1][2]
-
Loss of the Carbomethoxy Group: Cleavage of the bond between the chroman ring and the ester group can result in the loss of a carbomethoxy radical (•COOCH3), yielding a stable chroman cation at m/z 133.
-
Retro-Diels-Alder (RDA) Reaction: The chroman ring system is susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for such heterocyclic systems. This would involve the cleavage of the dihydropyran ring, leading to the formation of a radical cation with m/z 131.
-
Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For instance, the ion at m/z 133 could lose carbon monoxide to produce an ion at m/z 105. The aromatic portion of the molecule can lead to the formation of the phenyl cation at m/z 77.
The following diagram illustrates the logical flow of these predicted fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This section provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative methodology and may require optimization based on the specific instrumentation and sample matrix.
Table 2: GC-MS Experimental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 400 amu |
| Scan Speed | 1 scan/s |
| Solvent Delay | 3 min |
Methodology Workflow
The following diagram outlines the key steps in the GC-MS analysis of a sample containing this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
The Biological and Medicinal Properties of Chromanones: A Technical Guide
Introduction
Chroman-4-ones, commonly known as chromanones, are a significant class of oxygen-containing heterocyclic compounds. Their structure features a benzene ring fused to a dihydropyran ring.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutic molecules with diverse pharmacological potential.[2][3][4][5][6] Chromanones are widely distributed in the plant and fungi kingdoms and have been the subject of extensive synthetic efforts.[2][3][7]
Structurally, chromanones differ from their close relatives, chromones, by the absence of a double bond between positions C-2 and C-3.[1][2][3][8] This seemingly minor variation can lead to significant differences in their biological activities.[1][2][3] Natural and synthetic chromanone analogues have demonstrated a broad spectrum of medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making them a focal point for drug discovery and development.[1][4][6][9]
Anticancer Properties
Chromanone derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1][10] Studies have demonstrated their ability to inhibit cancer cell proliferation and induce programmed cell death through various molecular mechanisms.
Cytotoxic Activity
The cytotoxic potential of chromanone derivatives has been evaluated against numerous cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and colon (HCT 116, SW620, LoVo, Caco-2, HT-29) cancers.[11][12][13] The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, varies significantly depending on the specific derivative and the cancer cell type. Some derivatives have shown high potency with IC₅₀ values in the low micromolar range.[12][14] Notably, certain compounds exhibit selectivity, showing greater cytotoxicity towards cancer cells compared to normal cell lines.[11][15]
Table 1: Cytotoxicity (IC₅₀) of Selected Chromanone Derivatives Against Various Cancer Cell Lines
| Compound ID/Group | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Group B Derivatives | MCF-7, DU-145, A549 | Lower than normal cells | SV-HUC-1 | Higher than cancer cells | [11] |
| Derivative 1 | Caco-2 | ~10-30 | - | - | [12][13][14] |
| Derivative 3 | HCT 116, SW620, LoVo, HT-29 | ~10-30 | - | - | [12][13][14] |
| Derivative 5 | HCT 116, SW620, LoVo, HT-29 | ~10-30 | - | - | [12][13][14] |
| Thiazole Derivative 2b | A549 | Not specified | NIH/3T3 | Less toxic | [15] |
| Thiazole Derivative 2c | A549 | Not specified | NIH/3T3 | Less toxic | [15] |
| Thiazole Derivative 2g | A549 | Not specified | NIH/3T3 | Less toxic |[15] |
Mechanisms of Anticancer Action
Chromanones exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: Many chromanone derivatives trigger apoptosis, or programmed cell death, in cancer cells.[11][16] This is often confirmed by Annexin V staining and is associated with the depolarization of the mitochondrial membrane and modulation of key regulatory proteins.[11][15] For instance, some derivatives up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[15]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M phase.[12][14][15] This prevents cancer cells from dividing and proliferating.
-
Oxidative Stress Induction: A key mechanism for some derivatives is the generation of oxidative stress within cancer cells.[12][14] This is achieved by increasing intracellular reactive oxygen species (ROS) levels and depleting glutathione (GSH), a major cellular antioxidant, which ultimately leads to cell death.[12][14]
-
Inhibition of Signaling Pathways: Chromanones have been shown to inhibit critical signaling pathways that are often overactivated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[17]
Caption: PI3K/Akt signaling pathway and its inhibition by 4-chromanone analogues.[17]
Experimental Protocols: Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[19][20]
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the chromanone derivatives (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[18][19] A vehicle control (e.g., DMSO) is included.[19]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[19][20]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent like DMSO is added to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[18][19]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.[18]
Caption: General workflow for the MTT-based cytotoxicity assay.[19][20]
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[18][20]
-
Cell Treatment: Cells are treated with the chromanone compound at its IC₅₀ concentration for 24-48 hours.[18]
-
Harvesting: Cells are harvested via trypsinization and washed with cold PBS.[18][20]
-
Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added. The suspension is incubated for 15 minutes at room temperature in the dark.[18][20]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.[18]
Antimicrobial Properties
The rise of microbial resistance to existing drugs has spurred the search for new antimicrobial agents.[8][9] Chromanone derivatives have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi.[1][9]
Antibacterial and Antifungal Activity
Studies have shown that chromanones are active against Gram-positive bacteria like Staphylococcus epidermidis and various fungal pathogens, including Candida albicans, C. tropicalis, and Aspergillus flavus.[8][9] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Table 2: Antimicrobial Activity (MIC) of Selected Chromanone and Homoisoflavonoid Derivatives
| Compound ID | S. epidermidis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. enteritidis (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
|---|---|---|---|---|---|
| 1 | 1024 | >1024 | >1024 | 64 | [9] |
| 2 | 1024 | >1024 | >1024 | 64 | [9] |
| 20 | 128 | >1024 | >1024 | 1024 | [9] |
| 21 | 256 | 128 | 128 | 64 | [9] |
| Gentamicin (Control) | 16 | 4 | 4 | - | [9] |
| Nystatin (Control) | - | - | - | 128 |[9] |
Structure-Activity Relationships (SAR) and Mechanisms
The antimicrobial activity of chromanones is highly dependent on their chemical structure.[1][9]
-
Substitutions: The addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[9] Conversely, substitutions at C-2, C-3, C-6, and C-7 can yield potent antibacterial and antifungal compounds.[1] For homoisoflavonoids, the presence of methoxy substituents at the meta position of ring B enhances bioactivity.[9]
-
Mechanisms: Molecular modeling suggests that chromanones may act by inhibiting key microbial enzymes. For Candida albicans, potential targets include cysteine synthase, HOG1 kinase, and fructose-1,6-bisphosphate aldolase (FBA1), which are crucial for fungal virulence and survival.[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: A two-fold serial dilution of each chromanone compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).[17]
-
Inoculum Preparation: A standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared from an overnight culture.[17]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is recorded as the lowest compound concentration at which no visible growth is observed.[17]
Anti-inflammatory Properties
Inflammation is a key pathological process in numerous diseases, including arthritis, neurodegenerative disorders, and cancer.[1][21] Chromanones have emerged as potent anti-inflammatory agents by modulating key inflammatory pathways.[21][22][23]
Inhibition of Inflammatory Mediators and Pathways
Chromanone derivatives have been shown to exert anti-inflammatory effects through several mechanisms:
-
Inhibition of NO and Pro-inflammatory Cytokines: In cellular models, chromanones significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[5][22][24] They also decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][22][23][24]
-
Modulation of Signaling Pathways: The anti-inflammatory action is often mediated by the inhibition of critical signaling cascades. Chromanones can deactivate the nuclear factor-kappa B (NF-κB) pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus.[5][22][24] They also interfere with Toll-like receptor 4 (TLR4)-mediated pathways, including TAK1/NF-κB and PI3K/Akt signaling.[5]
Caption: TLR4-mediated NF-κB signaling and its deactivation by chromanones.[5]
Experimental Protocols: Anti-inflammatory Evaluation
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of chromanone compounds for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[24]
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.
-
Animal Model: The assay is typically performed in mice or rats.[21]
-
Compound Administration: Animals are pre-treated with the chromanone derivative or a control vehicle, usually via intraperitoneal (i.p.) injection.
-
Induction of Edema: After a set time (e.g., 1 hour), a subplantar injection of carrageenan solution into the hind paw induces localized inflammation and edema.[21]
-
Measurement: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection.
-
Analysis: The percentage of edema inhibition in the treated groups is calculated relative to the control group.
Antioxidant Properties
Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in aging and numerous diseases. Chromanones, like many phenolic compounds, can act as potent antioxidants.[1][25][26]
Free Radical Scavenging Activity
Chromanone derivatives have demonstrated the ability to directly scavenge various free radicals, including the superoxide anion radical (O₂⁻•), hydroxyl radical (HO•), and the stable 2,2-diphenyl-1-picryl-hydrazyl (DPPH•) radical.[25][27] Their antioxidant capacity is also measured by their ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), as seen in the Ferric Reducing Antioxidant Power (FRAP) assay.[26]
Table 3: Antioxidant Activity of Selected Chromone/Chromanone Derivatives
| Assay | Compound Concentration | Activity/Result | Reference |
|---|---|---|---|
| DPPH• Radical Scavenging | 1 mmol/L | 6-100% inhibition | [25] |
| Superoxide Anion (O₂⁻•) Scavenging | 1 mmol/L | 71-94% decrease in chemiluminescence | [27] |
| DMPO-OOH Radical Inhibition (EPR) | 1 mmol/L | 24-58% inhibition | [25] |
| DMPO-OH Radical Inhibition (EPR) | 1 mmol/L | 4-75% inhibition | [25] |
| FRAP | Not specified | Significantly increased Trolox equivalent |[26] |
Structure-Activity Relationships (SAR)
The antioxidant potential of chromanones is closely linked to their structure. Substitutions on the chromanone skeleton, particularly at positions C-2 and C-3 with groups like methoxyphenyl, amines, or benzylidene, can yield compounds with antioxidant activity comparable to standards like Vitamin E and Trolox.[1] The number and position of phenolic hydroxyl groups are also critical for radical scavenging ability.[28]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of DPPH• in a solvent like methanol or ethanol is prepared.
-
Incubation: Various concentrations of the chromanone compound are added to the DPPH• solution.
-
Measurement: The mixture is incubated in the dark for a specified time (e.g., 30 minutes). The decrease in absorbance, resulting from the reduction of the violet DPPH• radical to the yellow diphenylpicrylhydrazine, is measured spectrophotometrically (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance with the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) can then be determined.
Other Notable Medicinal Properties
The therapeutic potential of the chromanone scaffold extends beyond the activities detailed above.
-
Neuroprotective and Anti-Neuroinflammatory Activity: Certain chromanone derivatives have been identified as potential agents for treating neuroinflammatory and neurodegenerative disorders like Alzheimer's disease.[5][29] They can inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) and protect against mitochondrial dysfunction.[5][29]
-
Antidiabetic Activity: Some naturally occurring and synthetic chromanones, including flavanones and homoisoflavanones, exhibit antidiabetic properties.[1][9] Structure-activity relationship studies suggest that substitutions at positions C-2, C-3, C-6, and C-7 are important for this activity.[1]
-
Antiviral Activity: The chromanone nucleus is present in compounds that have been reported to possess antiviral activity, suggesting potential applications in treating viral infections.[1][2][3][6]
Conclusion
Chromanones represent a highly versatile and privileged scaffold in medicinal chemistry.[1][6] Their diverse and potent biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—underscore their significant therapeutic potential. The ability to modify the chromanone core at various positions allows for the fine-tuning of its pharmacological profile, offering a promising strategy for the development of novel drugs with enhanced efficacy and selectivity.[11] Future research will likely focus on optimizing lead compounds, further elucidating their molecular mechanisms, and advancing the most promising candidates toward preclinical and clinical development to address a range of human diseases.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones [recipp.ipp.pt]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]
- 13. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Studies on the antioxidant activity of some chromonylrhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. – ScienceOpen [scienceopen.com]
"Methyl chroman-2-carboxylate derivatives biological activity"
An In-depth Technical Guide to the Biological Activity of Methyl Chroman-2-Carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-2-carboxylate derivatives, a prominent class of heterocyclic compounds, have attracted considerable scientific interest due to their versatile therapeutic potential. The chroman scaffold, a core structure in many natural products like Vitamin E (α-tocopherol), serves as a privileged framework in medicinal chemistry. These compounds and their analogs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive analysis of the biological activities of this compound and related derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Chroman derivatives have shown significant promise as anticancer agents, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] Their cytotoxic effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and survival.[2][3]
Quantitative Data: Anticancer Potency
The anticancer efficacy of chroman and its related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values are indicative of higher potency.[1][4]
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 6i | MCF-7 (Breast) | GI50 | 34.7 | [1][5] |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 | [1][4] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 | [1][4] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 | [1] |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 | [1] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 | [4] |
| Spirocyclic chroman (B16) | 22Rv1 (Prostate) | IC50 | 0.096 | [6] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Breast) | GI50 | 14.8 | [1] |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Breast) | GI50 | 17.1 | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4]
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2][4][7]
-
Compound Treatment: Treat the cells with various concentrations of the chroman derivatives (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[2][4][7]
-
MTT Addition: Add MTT solution (typically 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[2][7]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7][8] The percentage of cell viability is calculated relative to the vehicle control, and the IC50/GI50 values are determined.[7]
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[2][8]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[2][8]
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[2]
-
Signaling Pathway Visualization
Many chroman and coumarin derivatives exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[9][10] Its inhibition can lead to cell cycle arrest and the induction of apoptosis.[9]
Caption: Inhibition of the PI3K/AKT signaling pathway by chroman derivatives.
Antimicrobial Activity
Chromene and chroman derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] They are effective against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[11]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 20 | S. epidermidis | 128 | [12] |
| Compound 21 | S. epidermidis | 128 | [12] |
| Compound 1 | Candida species | Good Activity | [12] |
| Compound 2 | Candida species | Good Activity | [12] |
| Compound 21 | Candida species | Moderate Inhibition | [12] |
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Principle: A standardized suspension of the microorganism is tested against serial dilutions of the compound in a liquid nutrient medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
-
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) in a suitable broth.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
-
Mechanism of Action Visualization
Chroman and chromene derivatives exert their antimicrobial effects through various mechanisms. These include inhibiting essential enzymes like DNA gyrase, disrupting cell membrane integrity leading to lysis, and interfering with protein and nucleic acid synthesis.[11][13]
Caption: Diverse antimicrobial mechanisms of action for chroman derivatives.
Anti-inflammatory Activity
Certain chroman derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[14] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15]
Quantitative Data: Anti-inflammatory Potency
| Compound ID | Assay | Target Cell | Activity | Reference | | :--- | :--- | :--- | :--- | | Compound 8 | NO Inhibition | RAW264.7 | Strong inhibitory activity at 20 µM |[14] | | Compound 14 | ICAM-1 Inhibition | Human Endothelial Cells | Most potent compound tested |[16] | | Compound 5i | TNF-α Inhibition | In vitro | IC50: 0.423 µM |[17] | | Compound 5k | TNF-α Inhibition | In vitro | IC50: 0.047 µM |[17] | | Compound 8f | TNF-α Inhibition | In vitro | IC50: 0.142 µM |[17] |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[18]
-
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them in 96-well plates.[18]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[18]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 24 hours to induce inflammation and NO production.[14][18]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent. Incubate for 10-15 minutes at room temperature in the dark.[18]
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.[18]
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in cell supernatants.[18]
-
Principle: A sandwich ELISA uses two antibodies specific for the target cytokine. A capture antibody is coated on the plate, which binds the cytokine from the sample. A second, detection antibody (often biotinylated) binds to a different epitope on the cytokine. A streptavidin-HRP conjugate and a substrate are then used to generate a colorimetric signal.
-
Methodology:
-
Plate Coating: Coat ELISA plates with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The reaction is stopped with an acid solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The cytokine concentration is determined from the standard curve.[18]
-
Signaling Pathway Visualization
The anti-inflammatory effects of chroman derivatives are often mediated by the inhibition of the TLR4/MAPK and NF-κB signaling pathways.[14][15] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a cascade that results in the production of pro-inflammatory cytokines.[14]
Caption: Chroman derivatives inhibit LPS-induced inflammation via the TLR4/MAPK/NF-κB pathway.[14]
Neuroprotective Activity
Chroman derivatives have been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity and oxidative stress, which are key pathological processes in neurodegenerative diseases like Alzheimer's.[1][19]
Quantitative Data: Neuroprotective Potency
| Compound ID/Name | Assay/Model | Activity Metric | Value (µM) | Reference | | :--- | :--- | :--- | :--- | | BL-M | Glutamate-induced toxicity | IC50 | 16.95 |[19] | | BL-M | NMDA-induced toxicity | IC50 | Comparable to Memantine |[19] | | Memantine | Glutamate-induced toxicity | IC50 | 3.32 |[19] | | Memantine | NMDA-induced toxicity | IC50 | 4.68 |[19] | | Compound 11 | MAO-B Inhibition | In vitro | IC50 (nM) | 15.62 |[20] |
Experimental Protocol: Neuroprotection Assay Against Excitotoxicity
This assay assesses a compound's ability to protect neurons from cell death induced by excessive stimulation of glutamate receptors.[1][19]
-
Principle: Primary cultured neurons are exposed to a high concentration of an excitotoxin like glutamate or N-methyl-d-aspartate (NMDA). The neuroprotective effect of a test compound is measured by its ability to preserve cell viability.
-
Methodology:
-
Cell Culture: Use primary cultured rat cortical cells.[19]
-
Compound Treatment: Pre-treat the neuronal cultures with various concentrations of the chroman derivative for a set period.
-
Excitotoxic Insult: Expose the cells to a toxic concentration of glutamate or NMDA for a specified duration.
-
Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release, which indicates loss of membrane integrity.[1]
-
Data Analysis: Quantify neuroprotection by comparing the viability of cells treated with the compound and the excitotoxin to those treated with the excitotoxin alone. Calculate the EC50 value, which is the concentration providing 50% of the maximum protective effect.[1]
-
Signaling Pathway Visualization
The neuroprotective effects of some chromene derivatives are mediated by the activation of the ERK-CREB signaling pathway.[19] Extracellular signal-regulated kinase (ERK) phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in promoting neuronal survival and neuroprotection.[19]
Caption: Neuroprotection via activation of the ERK-CREB signaling pathway.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. ajrconline.org [ajrconline.org]
- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Activity of Chroman-2-Carboxylate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer activity of chroman-2-carboxylate esters and their derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the cytotoxic potential, underlying mechanisms of action, and key experimental protocols for evaluating these promising compounds. This document summarizes quantitative data on their biological activity, outlines detailed methodologies for crucial in vitro assays, and visualizes the involved signaling pathways and experimental workflows.
Quantitative Assessment of Anticancer Activity
Chroman-2-carboxylate esters and related chroman derivatives have demonstrated significant cytotoxic and growth-inhibitory effects against a variety of human cancer cell lines. The anticancer potency of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables present a summary of the reported in vitro anticancer activities of representative chroman derivatives. It is important to note that while the focus is on chroman-2-carboxylate esters, the broader class of chroman-based compounds is included to provide a wider context of their therapeutic potential.[1][2]
Table 1: Anticancer Activity of Chroman Derivatives
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) |
| Chroman derivative 4s | A549 (Lung Carcinoma) | IC50 | 0.578 |
| Chroman derivative 4s | H1975 (Lung Cancer) | IC50 | 1.005 |
| Chroman derivative 4s | HCT116 (Colon Carcinoma) | IC50 | 0.680 |
| Chroman derivative 4s | H7901 (Gastric Cancer) | IC50 | 1.406 |
| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 |
Data compiled from multiple sources.[1][3][4]
Core Experimental Protocols
To evaluate the anticancer properties of chroman-2-carboxylate esters, a series of standardized in vitro assays are employed. These protocols are fundamental for determining cytotoxicity, elucidating the mechanism of cell death, and understanding the impact on cell cycle progression.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the chroman-2-carboxylate ester derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.[1][2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value, representing the concentration of the compound that causes 50% inhibition of cell growth or viability, is determined from the dose-response curve.[1]
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Methodology:
-
Cell Treatment: Seed and treat cancer cells with the chroman-2-carboxylate ester at concentrations around the predetermined IC50 value for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Methodology:
-
Cell Treatment: Culture and treat cells with various concentrations of the chroman-2-carboxylate ester for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by trypsinization, if adherent, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells on ice for at least two hours or overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. At least 10,000 events should be acquired for each sample. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer effects of chroman-2-carboxylate esters are often mediated through the induction of apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Intrinsic apoptosis pathway induced by chroman-2-carboxylate esters.
References
- 1. Ethyl 2-Ethyl-4-oxo-4H-chromene-3-carboxylate [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Methyl Chroman-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chroman-2-carboxylic acid and its esters are significant chiral building blocks in the pharmaceutical industry. The enantiomers of these compounds can exhibit distinct pharmacological and toxicological profiles, making their efficient separation and analysis crucial for drug development and quality control. This application note provides a detailed protocol for the chiral separation of methyl chroman-2-carboxylate enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles of chiral chromatography for structurally related molecules.
Data Presentation
The successful chiral separation of this compound will yield two distinct peaks corresponding to the (R) and (S)-enantiomers. The following table summarizes the expected chromatographic parameters for a successful separation based on methods for similar compounds.[1]
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IA |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Retention Time (Enantiomer 1) | ~11.5 min |
| Retention Time (Enantiomer 2) | ~14.4 min |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
This section details the necessary steps for the preparation of the sample and the mobile phase, as well as the instrumental parameters for the HPLC analysis.
Materials and Reagents
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Chiralpak® IA column (or equivalent amylose-based chiral stationary phase)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume/volume ratio.
-
For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane with 100 mL of 2-Propanol.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by helium sparging.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of racemic this compound.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: Chiralpak® IA
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the two enantiomer peaks and determine their retention times, peak areas, and resolution. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral separation of this compound.
Caption: Workflow for Chiral HPLC Separation.
This systematic approach, from preparation to analysis, ensures reproducible and reliable results for the chiral separation of this compound. The selection of a high-quality chiral stationary phase is paramount for achieving baseline separation of the enantiomers.[2][3] For more complex mixtures or for method optimization, other techniques like Supercritical Fluid Chromatography (SFC) could also be explored, as it often provides faster separations with reduced solvent consumption.[4][5]
References
Enantioselective Synthesis of Methyl Chroman-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of methyl chroman-2-carboxylate, a key chiral building block for a variety of biologically active molecules. The stereochemistry at the C2 position is often crucial for the pharmacological activity of chromane-containing compounds. This guide covers three principal strategies for achieving high enantiopurity: enantiospecific synthesis from a chiral precursor, organocatalytic intramolecular oxa-Michael addition, and enzymatic kinetic resolution.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound can be approached through several distinct methodologies. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity.
-
Enantiospecific Synthesis: This approach utilizes a readily available chiral starting material, such as L-malic acid, to construct the chroman ring with a predefined stereocenter. This method offers excellent control over the absolute configuration of the product.
-
Organocatalytic Intramolecular Oxa-Michael Addition: This strategy employs small chiral organic molecules as catalysts to induce enantioselectivity in the cyclization of an achiral precursor. Bifunctional catalysts, such as those derived from cinchona alkaloids, are often effective.[1]
-
Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound, catalyzed by an enzyme, typically a lipase. This leaves the unreacted enantiomer in high enantiomeric excess.[2][3]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data from representative studies on the enantioselective synthesis of chroman-2-carboxylates.
| Methodology | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enantiospecific Synthesis | L-malic acid | 2-Hydroxyphenylbutanoates | Good (not specified) | >99 | [4] |
| Organocatalysis (Oxa-Michael) | Cinchona-alkaloid-urea | Phenol with α,β-unsaturated thioester | High | High | [1] |
| Enzymatic Resolution (Hydrolysis) | Lipase (e.g., from Candida antarctica) | Racemic ethyl chroman-2-carboxylate | Approaching 50% for each enantiomer | >95 | [2][3] |
| Enzymatic Resolution (Hydrolysis) | Esterase (EstS and EstR) | Racemic methyl 6-fluoro-chroman-2-carboxylate | 93.5 (total for both enantiomers) | >99 (S), 95-96 (R) | [2] |
Note: Data for the organocatalytic method is for a closely related substrate. Specific yields and ee for this compound may vary.
Experimental Protocols
Enantiospecific Synthesis of (R)-Methyl Chroman-2-carboxylate from L-Malic Acid
This protocol is based on the enantiospecific synthesis of methyl chromanone- and chroman-2-carboxylates, which involves an intramolecular Mitsunobu etherification of a derivative of L-malic acid.[4][5][6] The final step involves the reduction of the chromanone to the chroman.
Step 1: Synthesis of Methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoates
This intermediate is prepared from L-malic acid through a series of standard organic transformations which are not detailed here. The key is the formation of a butanoate backbone with the desired stereochemistry derived from L-malic acid.
Step 2: Intramolecular Mitsunobu Etherification to form Methyl (R)-4-oxochroman-2-carboxylate
-
Dissolve methyl (S)-2-hydroxy-4-oxo-4-(2'-hydroxy)phenylbutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield methyl (R)-4-oxochroman-2-carboxylate.
Step 3: Reduction to (R)-Methyl Chroman-2-carboxylate
-
Dissolve methyl (R)-4-oxochroman-2-carboxylate (1.0 eq) in methanol (MeOH).
-
Add 5% Palladium on carbon (Pd/C) catalyst (catalytic amount) and a catalytic amount of hydrochloric acid (HCl).
-
Stir the suspension under a hydrogen atmosphere (H₂) at room temperature until the reaction is complete (monitored by TLC).[5][6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-methyl chroman-2-carboxylate.
Organocatalytic Intramolecular Oxa-Michael Addition
This protocol describes a general procedure for the enantioselective synthesis of chromans using a bifunctional organocatalyst.[1] The specific substrate for this compound would be a salicylaldehyde derivative reacted with methyl acrylate.
Materials:
-
Salicylaldehyde derivative
-
Methyl acrylate
-
Chiral organocatalyst (e.g., cinchona-alkaloid-urea derivative)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the salicylaldehyde derivative (1.2 eq) in the chosen solvent, add the chiral organocatalyst (0.1 eq).
-
Add methyl acrylate (1.0 eq) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, the catalyst can be removed by filtration or an appropriate workup procedure.
-
Purify the product by flash column chromatography.
Enzymatic Kinetic Resolution of Racemic this compound
This protocol is adapted from procedures for the enzymatic resolution of ethyl chroman-2-carboxylate and related compounds.[2][3]
Materials:
-
Racemic this compound
-
Lipase (e.g., immobilized Candida antarctica lipase, Novozym 435)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene, for biphasic system)
Procedure:
-
Prepare a suspension of racemic this compound (1.0 g) in a phosphate buffer solution (50 mL). For a biphasic system, an organic solvent like toluene can be added.
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) in a temperature-controlled shaker.
-
Monitor the reaction by taking aliquots at regular intervals. Analyze the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Filter to remove the immobilized enzyme.
-
Separate the aqueous and organic layers (if using a biphasic system).
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the chroman-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiopure chroman-2-carboxylic acid.
-
Dry the organic layer from the initial separation over anhydrous sodium sulfate and concentrate to yield the enantiopure unreacted this compound.
-
Purify both the carboxylic acid and the ester by column chromatography if necessary.
Visualizations
General Workflow for Enantioselective Synthesis
Caption: Comparative workflows for the enantioselective synthesis of this compound.
Organocatalytic Intramolecular Oxa-Michael Addition Pathway
Caption: Proposed mechanism for organocatalytic intramolecular oxa-Michael addition.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
- 1. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Chroman-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chroman-2-carboxylate is a versatile heterocyclic scaffold that serves as a key building block in the synthesis of a wide array of biologically active molecules. The chroman moiety is a privileged structure in medicinal chemistry, found in compounds exhibiting anticancer, neuroprotective, and cardiovascular activities. The C2-stereocenter of the chroman ring is often crucial for pharmacological efficacy, making the enantioselective synthesis of this compound a significant area of research. These application notes provide an overview of the synthesis, key reactions, and biological significance of this compound and its derivatives, complete with detailed experimental protocols and quantitative data to aid in research and development.
I. Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including racemic and asymmetric approaches. Enantiomerically enriched forms are accessible via organocatalysis, transition-metal catalysis, and enzymatic resolution.
I.1. Enantioselective Synthesis
Table 1: Comparison of Enantioselective Synthetic Methods for Chroman-2-carboxylate Esters
| Method | Catalyst/Enzyme | Substrate | Solvent | Yield (%) | ee (%) |
| Organocatalysis | |||||
| Oxa-Michael Addition | Cinchona alkaloid-derived thiourea | (E)-3-(2-hydroxyphenyl)acrylate | Toluene | 90-99 | 90-98 |
| Transition-Metal Catalysis | |||||
| Pd-catalyzed Asymmetric Alkylation | Pd(0) with chiral phosphine ligands | Racemic allenylic carbonates & thiochromanone | THF | up to 98 | >99 |
| Rh-catalyzed 1,4-Addition | Rh(I) with chiral diene ligands | Arylidene Meldrum's acids | Dioxane | 70-95 | 90-99 |
| Enzymatic Kinetic Resolution | |||||
| Hydrolysis of Racemic Methyl Ester | Lipase from Candida antarctica (Novozym 435) | Racemic this compound | Buffer/Toluene | ~50 (for each enantiomer) | >99 |
| Hydrolysis of Racemic Fluoro-analog | Esterase (EstS/EstR) from G. thermocatenulatus | Racemic methyl 6-fluoro-chroman-2-carboxylate | aq./Toluene | 93.5 (total) | 96.9 (S), 99.1 (R)[1] |
II. Experimental Protocols: Synthesis
Protocol 1: Organocatalytic Enantioselective Intramolecular Oxa-Michael Addition
This protocol outlines a general procedure for the synthesis of enantioenriched ethyl chroman-2-carboxylate, which can be adapted for the methyl ester.
Materials:
-
Salicylaldehyde derivative
-
Ethyl acrylate (or methyl acrylate)
-
DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Chiral cinchona-alkaloid-based thiourea catalyst
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of (E)-3-(2-hydroxyphenyl)acrylate precursor: Prepare the acrylate precursor via a Baylis-Hillman reaction between the salicylaldehyde derivative and the corresponding acrylate in the presence of DABCO. Purify the product by column chromatography.
-
Asymmetric Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL).
-
Add the chiral cinchona-alkaloid-based thiourea catalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diagram: Organocatalytic Synthesis Workflow
Caption: Workflow for organocatalytic synthesis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the separation of enantiomers of this compound via lipase-catalyzed hydrolysis.
Materials:
-
Racemic this compound
-
Immobilized lipase from Candida antarctica (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend racemic this compound (1.0 g) in a biphasic mixture of phosphate buffer (50 mL) and toluene (25 mL).
-
Add immobilized lipase (e.g., Novozym 435, 100 mg).
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots from the organic layer at regular intervals. Analyze the conversion and enantiomeric excess of the remaining ester by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both the unreacted ester and the produced carboxylic acid.
-
Work-up and Separation: Once the desired conversion is reached, separate the organic and aqueous layers.
-
Isolation of the Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched unreacted this compound.
-
Isolation of the Carboxylic Acid: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the resulting carboxylic acid with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched chroman-2-carboxylic acid.
-
Analysis: Determine the enantiomeric excess of both the ester and the acid by chiral HPLC.
Diagram: Enzymatic Resolution Workflow
References
Methyl Chroman-2-Carboxylate: A Key Intermediate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl chroman-2-carboxylate is a heterocyclic compound featuring a chroman scaffold, a privileged structure in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The stereochemistry at the C2 position is often crucial for the pharmacological activity of these compounds, making the synthesis of enantiomerically pure this compound a significant focus in drug discovery.[3] This molecule serves as a versatile intermediate for the synthesis of various pharmaceutical agents with applications including anticancer, antiepileptic, neuroprotective, and cardiovascular therapies.[4][5] Its derivatives have also been investigated as antagonists for cholesterol biosynthesis.[6]
This document provides detailed application notes on the utility of this compound in pharmaceutical development and comprehensive protocols for its synthesis, including solution-phase and solid-phase methodologies.
Application Notes
The chroman ring system is a core component of many natural products and synthetic drugs.[7] this compound, as a derivative, offers a strategic starting point for the elaboration of complex molecular architectures. The ester functionality at the 2-position provides a convenient handle for various chemical transformations, such as amidation, reduction, or hydrolysis followed by coupling reactions, enabling the generation of diverse libraries of compounds for biological screening.[1][8]
Therapeutic Potential of Chroman-2-Carboxylate Derivatives:
-
Anticancer Activity: Chroman and chromone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][8]
-
Neuroprotection: Certain derivatives have been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[4]
-
Cardiovascular Effects: The chroman scaffold is found in compounds with vasorelaxant properties, suggesting potential applications in treating hypertension.[4]
-
Antiepileptic Activity: The incorporation of a chroman nucleus, particularly with Schiff base modifications, has been linked to increased antiepileptic activity.
The strategic importance of this compound is underscored by its use as a key building block in the synthesis of targeted therapeutics. The ability to control the stereochemistry at the C2 position is paramount, as different enantiomers can exhibit vastly different pharmacological profiles.[3][9]
Synthetic Protocols
Several synthetic strategies have been developed for the preparation of this compound and its derivatives. These include traditional solution-phase synthesis, modern catalytic enantioselective methods, and high-throughput solid-phase synthesis.
Protocol 1: Enantiospecific Synthesis of (R)-Methyl Chroman-2-carboxylates
This protocol outlines a method for the enantiospecific synthesis of (R)-methyl chroman-2-carboxylates.[10]
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the starting chromanone with 5% Palladium on carbon (Pd/C) and catalytic hydrochloric acid (HCl) in methanol (MeOH).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (H₂) at room temperature.
-
Reduction: Following hydrogenation, introduce triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) and heat the reaction to 55 °C.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures and purified by flash column chromatography to yield the desired (R)-methyl chroman-2-carboxylate.
-
Optional Hydrolysis: The resulting methyl ester can be hydrolyzed to the corresponding (R)-chroman-2-carboxylic acid using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) at room temperature.[10]
Quantitative Data:
| Reactant/Product | Reagents and Conditions | Yield | Reference |
| (R)-methyl chroman-2-carboxylates | a) 5% Pd/C, H₂, cat. HCl, MeOH, rt; b) Et₃SiH, TFA, 55 °C | Not specified | [10] |
| (R)-chroman-2-carboxylic acids | c) LiOH, THF, MeOH, H₂O, rt | Not specified | [10] |
Protocol 2: Solid-Phase Synthesis of Chroman-2-Carboxylate Derivatives
Solid-phase synthesis offers advantages for creating libraries of compounds due to simplified purification and the ability to drive reactions to completion with excess reagents.[1] This protocol describes a general method for synthesizing chroman-2-carboxylate derivatives on a solid support.
Experimental Procedure:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
Immobilization of Salicylaldehyde: Dissolve the desired salicylaldehyde (2.0 eq) in anhydrous DCM, add diisopropylethylamine (DIPEA) (4.0 eq), and add the solution to the swollen resin. Agitate at room temperature for 2-4 hours. Cap any unreacted groups and wash the resin.[1]
-
On-Resin Chroman Ring Formation: Swell the functionalized resin in anhydrous tetrahydrofuran (THF). The chroman ring is constructed via a Michael addition and subsequent intramolecular cyclization. This can be facilitated by heating the resin in a suitable solvent like dimethylformamide (DMF) at 50-60 °C for 6-12 hours. Wash the resin thoroughly.[1]
-
Cleavage: Swell the resin-bound product in DCM. Add a cleavage cocktail (e.g., trifluoroacetic acid/DCM) and agitate for 30-60 minutes. Filter the resin and collect the filtrate.[1]
-
Purification: Evaporate the solvent from the filtrate and purify the crude product by flash chromatography or preparative HPLC.[1]
Quantitative Data:
Direct quantitative data for the solid-phase synthesis of this compound is not widely published, however, analogous syntheses of heterocyclic compounds on solid phase report yields that can vary significantly based on the specific substrate and reaction conditions.[1]
Protocol 3: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2] This protocol is for the synthesis of chromone-2-carboxylic acids, which can be subsequently esterified to methyl chroman-2-carboxylates.
Experimental Procedure:
-
Reaction Setup: Combine the starting 2'-hydroxyacetophenone derivative, ethyl oxalate, and a suitable base in a microwave reactor vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature and time.
-
Work-up and Purification: After cooling, the reaction mixture is acidified and the precipitate is collected, washed, and dried to yield the chromone-2-carboxylic acid.[2]
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 5′-bromo-2′-hydroxyacetophenone | 6-bromochromone-2-carboxylic acid | 87% | [2] |
| 2′-hydroxyacetophenone | Chromone-2-carboxylic acid | 54% | [2] |
| Various substituted 2′-hydroxyacetophenones | Various substituted chromone-2-carboxylic acids | 54-93% | [2] |
Visualizations
Caption: General workflow from synthesis to pharmaceutical application of this compound.
Caption: Workflow for the solid-phase synthesis of chroman-2-carboxylate derivatives.[1]
Caption: Simplified intrinsic apoptosis pathway induced by certain chroman derivatives in cancer cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Enantioselective Synthesis of Methyl Chroman-2-Carboxylate: A Guide to Asymmetric Protocols
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of methyl chroman-2-carboxylate, a key chiral building block in the development of various pharmaceuticals. The protocols described herein focus on three prominent and effective asymmetric strategies: organocatalytic intramolecular oxa-Michael addition, transition-metal catalyzed asymmetric cyclization, and enzymatic kinetic resolution. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of synthetic routes, detailed methodologies, and visual representations of the chemical pathways and workflows to facilitate practical application.
Introduction
Chiral chroman-2-carboxylic acid esters are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry at the C2 position is often crucial for their pharmacological activity. Consequently, the development of efficient and highly enantioselective methods for their synthesis is of significant interest. This document outlines three distinct and robust protocols for obtaining enantiomerically enriched this compound.
Comparative Overview of Enantioselective Protocols
The following table summarizes the key quantitative data from representative examples of the three primary synthetic strategies, allowing for a direct comparison of their efficacy.
| Method | Catalyst/Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Organocatalytic Oxa-Michael | Cinchona-Alkaloid-Urea Bifunctional Catalyst | Methyl (E)-3-(2-hydroxyphenyl)acrylate | Toluene | RT | 24-48 | ~95 | >95 |
| Transition-Metal Catalysis | Pd(OAc)₂ with Chiral Ligand (e.g., BINAP) | 2-Iodophenyl allyl ether & CO | Toluene | 80-100 | 12-24 | ~80-90 | >90 |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B | Racemic this compound | Toluene | 30-40 | 24-72 | ~45-50 | >99 |
Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Oxa-Michael Addition
This method utilizes a chiral bifunctional organocatalyst, such as a cinchona-alkaloid-derived urea or thiourea, to catalyze the enantioselective intramolecular cyclization of a phenolic precursor.[1][2]
3.1.1. Materials
-
Methyl (E)-3-(2-hydroxyphenyl)acrylate
-
Cinchona-alkaloid-urea bifunctional catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diyl)bis((R)-pyrrolidin-2-yl)methanone) (5 mol%)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
3.1.2. Procedure
-
To a solution of methyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add the cinchona-alkaloid-urea catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Transition-Metal Catalyzed Asymmetric Cyclization (Proposed)
This proposed protocol is based on the principles of the asymmetric intramolecular Heck reaction, a powerful tool for the construction of chiral rings.[3][4]
3.2.1. Materials
-
2-Iodophenyl allyl ether
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (6 mol%)
-
Triethylamine (Et₃N)
-
Methanol
-
Carbon monoxide (CO) gas (balloon pressure)
-
Anhydrous toluene
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
3.2.2. Procedure
-
In a flame-dried Schlenk flask, dissolve 2-iodophenyl allyl ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and the chiral ligand (0.06 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol) and methanol (2.0 mmol).
-
Purge the flask with carbon monoxide gas and maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound
This protocol employs a lipase to selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the two enantiomers. This method is adapted from a procedure for the corresponding ethyl ester.[5]
3.3.1. Materials
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
3.3.2. Procedure
-
To a suspension of racemic this compound (1.0 g, 5.2 mmol) in anhydrous toluene (50 mL), add immobilized CAL-B (100 mg) and vinyl acetate (2-3 equivalents).
-
Add activated 4 Å molecular sieves.
-
Stir the mixture at 30-40 °C in a temperature-controlled shaker.
-
Monitor the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the acylated product by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product.
-
Remove the enzyme and molecular sieves by filtration and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated product by silica gel column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships for the described protocols.
References
- 1. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methyl Chroman-2-Carboxylate: A Versatile Scaffold for Complex Molecule Synthesis
Abstract
Methyl chroman-2-carboxylate and its derivatives are privileged heterocyclic motifs that serve as fundamental building blocks in the total synthesis of a wide array of biologically active molecules and natural products. The inherent structural features of the chroman ring system, coupled with the synthetic versatility of the C-2 carboxylate group, provide a robust platform for the construction of complex molecular architectures. These scaffolds are integral to the synthesis of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in synthetic chemistry, with a focus on key transformations and their application in the synthesis of bioactive compounds.
Introduction
The chroman framework, a core component of many natural products and pharmaceuticals, is a key target in organic synthesis. This compound, in particular, offers a synthetically advantageous starting point due to the presence of a reactive ester functionality at a stereogenic center. This allows for a variety of chemical manipulations, including the formation of amides, elaboration of the side chain, and participation in various coupling reactions. Enantiomerically pure forms of this compound are especially valuable, as the stereochemistry at the C-2 position is often crucial for biological activity.
This document outlines several key synthetic strategies starting from or leading to chroman-2-carboxylate derivatives and provides detailed protocols for their implementation. Furthermore, it explores the application of these building blocks in the synthesis of molecules that modulate important biological pathways, such as the NF-κB signaling pathway.
Data Presentation
Table 1: Synthesis of Substituted Chroman-2-Carbohydrazides
This table summarizes the synthesis of various chroman-2-carbohydrazide derivatives starting from the corresponding this compound precursors. These carbohydrazides are key intermediates for the synthesis of compounds with potential anticancer and antiepileptic activities.[1]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 6g | H | 59 | 257 |
| 6k | OCH₃ | 52 | 270 |
Data extracted from a study on the synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.[1]
Table 2: Palladium-Catalyzed Aminocarbonylation of 3-Iodochromone
This table presents the yields of various chromone-3-carboxamides synthesized via palladium-catalyzed aminocarbonylation of 3-iodochromone. This reaction showcases a method to construct complex chromone derivatives.
| Entry | Amine | Product | Yield (%) |
| 1 | N,O-dimethylhydroxylamine | 2a | 80 |
| 2 | Diethylamine | 2b | 52 |
| 3 | L-proline methyl ester | 2c | 61 |
| 4 | N-methylbenzylamine | 2d | 68 |
Data from a study on the synthesis of chromone-3-carboxamides and chroman-2,4-diones.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester (3b)
This protocol describes the methylation of a hydroxylated this compound, a key step in the elaboration of the chroman scaffold.[1]
Materials:
-
6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester (3a) (100 mg, 0.378 mmol)
-
Anhydrous acetone (10 mL)
-
Anhydrous K₂CO₃ (2 g)
-
Dimethyl sulfate (0.17 mL, 1.80 mmol)
-
10% HCl
-
Diethyl ether
-
Saturated aqueous NaCl
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester (3a) in 10 mL of anhydrous acetone, add 2 g of anhydrous K₂CO₃.
-
Heat the mixture to 50°C.
-
Add dimethyl sulfate (0.17 mL, 1.80 mmol) and reflux the mixture for 24 hours.
-
After completion of the reaction (monitored by TLC), add 10% HCl until the pH reaches 6.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous NaCl and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc: 90/10) to yield the title compound as a white solid (Yield: 111 mg, 100%).[1]
Protocol 2: Synthesis of N′-(6-chloro-2-oxoindolin-3-ylidene)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6k)
This protocol details the conversion of a this compound to a carbohydrazide and its subsequent condensation with an isatin derivative to form a bioactive Schiff base.[1]
Materials:
-
6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carbohydrazide (4b)
-
Substituted isatin
-
Ethanol
Procedure:
-
The synthesis of the key intermediate, 6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester, is described in Protocol 1.
-
The methyl ester is then reacted with hydrazine hydrate to form the corresponding carbohydrazide (4b).[1]
-
The carbohydrazide (4b) is then subjected to a condensation reaction with a substituted isatin in ethanol to yield the final product (6k).[1]
-
The resulting product is purified to yield a yellow solid (Yield: 52%).[1]
Visualizations
Synthetic Workflow for Bioactive Chroman Derivatives
Caption: Synthetic pathway to bioactive chroman derivatives.
Application in Total Synthesis: Conceptual Workflow
Caption: Conceptual workflow for natural product total synthesis.
Modulation of the NF-κB Signaling Pathway
Many chroman-based compounds exhibit anti-inflammatory and anticancer activities by modulating the NF-κB signaling pathway. This pathway is a key regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.
Caption: Inhibition of the NF-κB pathway by chroman derivatives.
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans from the construction of focused libraries of bioactive molecules to its potential application in the total synthesis of complex natural products. The protocols and data presented herein provide a foundational resource for researchers in medicinal chemistry and drug development, highlighting the significance of this scaffold in the ongoing quest for novel therapeutic agents. The ability of chroman derivatives to modulate key signaling pathways, such as NF-κB, underscores their importance and warrants further investigation and development.
References
Application Notes and Protocols for the Enzymatic Resolution of Ethyl Chroman-2-carboxylate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Optically pure chroman-2-carboxylic acid and its esters are significant chiral building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] The stereochemistry at the C2 position is often crucial for the pharmacological activity of these compounds.[2] Enzymatic kinetic resolution presents a highly efficient, environmentally benign, and often more straightforward alternative to traditional chemical resolution methods for separating enantiomers of ethyl chroman-2-carboxylate.[1][3] This document provides detailed application notes and protocols for the enzymatic resolution of racemic ethyl chroman-2-carboxylate utilizing lipases, which are versatile and widely accessible biocatalysts.[1] The two principal strategies discussed are enantioselective hydrolysis and enantioselective transesterification.
Lipases, such as those from Candida rugosa, Pseudomonas fluorescens, and immobilized Candida antarctica lipase B (Novozym 435), have demonstrated high enantioselectivity in the kinetic resolution of various chiral esters.[1][2] The selection of the enzyme, solvent, reaction temperature, and acyl donor significantly influences the reaction rate and the enantiomeric excess (e.e.) of both the product and the remaining unreacted substrate.[1]
Data Presentation
The successful enzymatic resolution of racemic ethyl chroman-2-carboxylate typically aims for a conversion of approximately 50% to achieve high enantiomeric excess for both the unreacted ester and the newly formed product (either a carboxylic acid or a new ester).[2] Below are representative data tables summarizing the expected outcomes from lipase screening and reaction optimization for both hydrolysis and transesterification processes.
Table 1: Lipase Screening for the Hydrolysis of Racemic Ethyl Chroman-2-carboxylate *
| Entry | Lipase Source | Solvent System | Time (h) | Conversion (%) | Product (Acid) e.e. (%) | Unreacted Ester e.e. (%) |
| 1 | Candida rugosa Lipase (CRL) | Phosphate Buffer (pH 7.0) / Toluene | 24 | 48 | >95 | >95 |
| 2 | Pseudomonas fluorescens Lipase | Phosphate Buffer (pH 7.0) / Toluene | 36 | 51 | >98 | >98 |
| 3 | Immobilized Candida antarctica Lipase B (Novozym 435) | Phosphate Buffer (pH 7.0) | 12 | 50 | >99 | >99 |
*Data is illustrative and based on typical results for related compounds.[1]
Table 2: Lipase Screening for the Transesterification of Racemic Ethyl Chroman-2-carboxylate *
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product (New Ester) e.e. (%) | Unreacted Ester e.e. (%) |
| 1 | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 48 | 52 | >99 | >98 |
| 2 | Immobilized Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Toluene | 18 | 49 | >99 | >99 |
| 3 | Burkholderia cepacia Lipase | Vinyl Acetate | Vinyl Acetate | 24 | 50 | >99 | >99 |
*Data is illustrative and based on typical results for related compounds.[2][4]
Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl Chroman-2-carboxylate
This initial step is necessary to produce the starting material for the enzymatic resolution.
Materials:
-
Salicylaldehyde
-
Ethyl acrylate
-
1,4-diazabicyclo[2.2.2]octane (DABCO) or a suitable Lewis acid (e.g., AlCl₃)
-
Toluene or solvent-free conditions
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
A mixture of salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) is heated in the presence of a catalytic amount of DABCO (0.1 eq) in toluene at 80-110 °C for 24-48 hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.[5]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic ethyl chroman-2-carboxylate.[1]
Protocol 2: Enzymatic Kinetic Resolution via Hydrolysis
This protocol describes the selective hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid.
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene (optional, for a biphasic system)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend racemic ethyl chroman-2-carboxylate (e.g., 1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0).[2]
-
Add the selected lipase (e.g., 100 mg of Novozym 435).[2]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) in a temperature-controlled shaker.[2][5]
-
Monitor the reaction progress by taking aliquots at regular intervals. Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid.[2]
-
Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted ester and the product acid.[2]
-
Remove the enzyme by filtration and wash it with ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and separate the layers.[2]
-
Isolate the unreacted enantiomerically enriched ester from the organic layer by drying over anhydrous sodium sulfate and evaporating the solvent.[2]
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the resulting carboxylic acid with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic extracts containing the acid, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched chroman-2-carboxylic acid.[2]
-
Determine the enantiomeric excess of the isolated ester and carboxylic acid by chiral HPLC.[1]
Protocol 3: Enzymatic Kinetic Resolution via Transesterification
This protocol involves the selective acylation of one enantiomer of the racemic ester using an acyl donor.
Materials:
-
Racemic ethyl chroman-2-carboxylate
-
Selected lipase (e.g., Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., toluene, diisopropyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Activated molecular sieves (if using a non-vinyl acyl donor)
Procedure:
-
In a dry flask, dissolve racemic ethyl chroman-2-carboxylate (1 mmol) and the acyl donor (e.g., vinyl acetate, 2-3 equivalents) in an anhydrous organic solvent (10-20 mL).[1]
-
Add the selected lipase (e.g., 20-50 mg).[1] If using a non-vinyl acyl donor, add activated molecular sieves to remove the alcohol byproduct.[1]
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).[1]
-
Monitor the reaction progress by chiral HPLC.[1]
-
Once the target conversion of approximately 50% is achieved, filter off the enzyme.[1]
-
The resulting mixture contains the unreacted enantiomerically enriched ethyl chroman-2-carboxylate and the newly formed enantiomerically enriched ester. These can be separated by silica gel column chromatography.
Analytical Method: Chiral HPLC
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol. The exact ratio may need to be optimized for baseline separation.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[1]
-
Temperature: Ambient.[1]
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.[1]
Visualizations
Caption: Workflow for enzymatic hydrolysis of ethyl chroman-2-carboxylate.
Caption: Workflow for enzymatic transesterification of ethyl chroman-2-carboxylate.
Caption: Factors influencing the success of enzymatic kinetic resolution.
References
Application Notes and Protocols: Methyl Chroman-2-carboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chroman-2-carboxylate and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules and natural products. The chroman scaffold is a privileged structure in medicinal chemistry, and the ability to install stereocenters with high fidelity is crucial for the development of potent and selective therapeutic agents. While not typically employed as a catalyst itself, the enantioselective synthesis of this compound is a significant focus within asymmetric catalysis. These enantiopure compounds serve as versatile synthons for the elaboration into more complex chiral molecules.
These application notes provide an overview of the primary asymmetric strategies to access enantiomerically enriched this compound and related chroman structures. The protocols detailed below are based on established methodologies in organocatalysis and enzymatic resolutions, offering practical guidance for researchers in the field.
Key Asymmetric Strategies and Performance Data
The asymmetric synthesis of the chroman-2-carboxylate scaffold can be broadly categorized into two main approaches: asymmetric cyclization reactions and the resolution of racemic mixtures. Below is a summary of quantitative data from representative catalytic systems.
| Strategy | Catalyst/Enzyme | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Organocatalytic Oxa-Michael | Chiral Cinchona-Alkaloid-Based Thiourea | Ethyl (E)-3-(2-hydroxyphenyl)acrylate | Toluene | RT | High | >90 | [1] |
| Enzymatic Kinetic Resolution | Immobilized Lipase from Candida antarctica (Novozym 435) | Racemic Ethyl Chroman-2-carboxylate | Phosphate Buffer/Toluene | 30 | ~50 (acid) | >99 | [1][2] |
| Enzymatic Hydrolysis (S)-selective | Esterase (EstS) from Geobacillus thermocatenulatus | Racemic Methyl 6-fluoro-chroman-2-carboxylate | Toluene/Aqueous | N/A | High | >99 | [2] |
| Enzymatic Hydrolysis (R)-selective | Esterase (EstR) from Geobacillus thermocatenulatus | Racemic Methyl 6-fluoro-chroman-2-carboxylate | Toluene/Aqueous | N/A | High | 95-96 | [2] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition
This protocol describes a general procedure for the synthesis of enantiomerically enriched ethyl chroman-2-carboxylate using a bifunctional organocatalyst.[1]
Workflow Diagram:
Caption: Workflow for organocatalytic synthesis of chiral chroman-2-carboxylate.
Methodology:
-
Preparation of Starting Material: The precursor, ethyl (E)-3-(2-hydroxyphenyl)acrylate, is synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between salicylaldehyde and an appropriate phosphonate ylide. The resulting product is purified by column chromatography.
-
Asymmetric Cyclization: To a solution of ethyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 mmol) in anhydrous toluene (10 mL), add the chiral cinchona-alkaloid-based thiourea catalyst (e.g., a quinine-derived thiourea, 0.05 mmol, 5 mol%).[1]
-
The reaction mixture is stirred at room temperature for 24-48 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the enantiomerically enriched ethyl chroman-2-carboxylate.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol provides a method for the kinetic resolution of a racemic mixture of this compound derivatives using a stereoselective esterase. This example is based on the resolution of a fluorinated analogue.[2]
Logical Diagram:
Caption: Enzymatic resolution pathway for racemic this compound.
Methodology:
-
Preparation of Racemic Substrate: Synthesize racemic methyl 6-fluoro-chroman-2-carboxylate using standard methods, followed by purification.
-
Enzymatic Hydrolysis:
-
Prepare a biphasic system consisting of a solution of the racemic methyl 6-fluoro-chroman-2-carboxylate in toluene and an aqueous phosphate buffer (e.g., 0.1 M, pH 7.0).
-
To this system, add the immobilized esterase (e.g., whole cells expressing EstS for (S)-acid or EstR for (R)-acid).[2]
-
The mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) in a shaker.
-
-
Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals. The conversion and enantiomeric excess of the remaining ester (in the organic phase) and the formed carboxylic acid (in the aqueous phase) are analyzed by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high ee for both products.
-
Work-up and Separation:
-
Remove the immobilized enzyme by filtration, washing it with ethyl acetate.
-
Separate the organic and aqueous layers of the filtrate.
-
The organic layer contains the unreacted, enantiomerically enriched ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the enantiopure chroman-2-carboxylic acid.[1]
-
Applications in Asymmetric Synthesis
Enantiopure this compound is a valuable intermediate for the synthesis of various bioactive compounds. The carboxylate moiety provides a convenient handle for further chemical transformations, including:
-
Amide bond formation: Coupling with amines to generate a diverse library of chroman-2-carboxamides for biological screening.
-
Reduction: Conversion to the corresponding chiral alcohol (chroman-2-methanol), which can be further functionalized.
-
Decarboxylation and further modification: Serving as a precursor to other 2-substituted chiral chromans.
The chroman core itself is found in compounds with a wide range of biological activities, making these chiral building blocks highly sought after in drug discovery programs.[3]
References
The Versatile Scaffold: Methyl Chroman-2-Carboxylate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl chroman-2-carboxylate and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides a detailed overview of their applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows. The chroman nucleus, a heterocyclic motif, serves as a versatile template for the design and synthesis of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders.
Diverse Pharmacological Applications
Derivatives of the this compound core have been extensively investigated for their potential therapeutic benefits. Key areas of application include oncology, neuroprotection, and cardiovascular and antimicrobial therapies.[1][2][3]
Anticancer Activity
Chroman-2-carboxylate derivatives have shown significant promise as anticancer agents.[1][2] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] The cytotoxic effects are typically evaluated using the MTT assay, which measures cell viability.[1][2]
Table 1: Anticancer Activity of Chroman Derivatives
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 | [2] |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 | [2] |
| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 | [2] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 | [2] |
| N-(2-furylmethylene) (15) | MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 14.8 | [4] |
| α-methylated N-benzyl (17) | MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 17.1 | [4] |
GI50: Growth Inhibitory Concentration 50; IC50: Half-maximal Inhibitory Concentration.
Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.[1]
Neuroprotective Effects
Chroman-2-carboxylate derivatives have also been explored for their neuroprotective properties, particularly in models of glutamate-induced excitotoxicity.[1] This process, characterized by excessive stimulation of glutamate receptors leading to neuronal damage, is implicated in various neurodegenerative diseases.[1] These compounds are thought to interfere with the excitotoxic cascade by modulating glutamate receptor activity or by scavenging free radicals.[1]
Table 2: Neuroprotective Efficacy of Chroman and Chromone Derivatives
| Compound ID/Name | Assay | Activity (µM) | Reference |
| Chromone-2-carboxamido-alkylamine 37 | Acetylcholinesterase (AChE) Inhibition | IC50: 0.09 | [1] |
| 2-Azolylchromone derivative 10 | Monoamine Oxidase B (MAO-B) Inhibition | IC50: 0.019–0.73 | [1] |
| 1,2,4-Oxadiazole-bearing chroman analog 5 | Glutamate-induced oxidative stress | Improved activity | [1] |
Caption: Proposed mechanism of neuroprotection by chroman derivatives.[1]
Cardiovascular Effects
Certain derivatives of chroman-2-carboxylate have been investigated for their cardiovascular effects, notably their ability to induce vasorelaxation.[1] This property is crucial for potential therapeutic applications in conditions such as hypertension.[1]
Antimicrobial and Anti-tubercular Activity
The chroman scaffold has also been utilized in the development of antimicrobial agents.[3][5][6] Some derivatives have demonstrated notable antibacterial and antifungal activity.[5] Furthermore, specific fluorinated chroman-2-carboxylic acid derivatives have been synthesized and evaluated as anti-tubercular agents, showing activity against Mycobacterium tuberculosis H37Rv.[7] One such derivative, compound 5d, exhibited a Minimum Inhibitory Concentration (MIC) of 70 µM and an IC50 of 53 µM.[7]
Experimental Protocols
Synthesis of Methyl Chroman-2-Carboxylates
A general method for the synthesis of (R)-methyl chroman-2-carboxylates involves the reduction of the corresponding chromanone.[8]
Protocol: Synthesis of (R)-methyl chroman-2-carboxylates [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting (R)-methyl chromanone-2-carboxylate in methanol.
-
Catalyst Addition: Add 5% Palladium on carbon (Pd/C) as a catalyst, along with a catalytic amount of hydrochloric acid.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (H2).
-
Reaction Conditions: Stir the reaction at room temperature.
-
Alternative Reduction: Alternatively, triethylsilane (Et3SiH) in trifluoroacetic acid (TFA) at 55 °C can be used for the reduction.
-
Work-up and Purification: After the reaction is complete, filter the catalyst and concentrate the solvent. The crude product can be purified using standard chromatographic techniques.
Caption: General synthetic workflow for (R)-methyl chroman-2-carboxylates.
Biological Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.[1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chroman-2-carboxylate derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration at which 50% of cell growth is inhibited (IC50 or GI50).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with established synthetic routes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented herein provide a valuable resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo(h)chromen-2-one-3-methyl carboxylate using H3PW12O40. [wisdomlib.org]
- 6. rjptonline.org [rjptonline.org]
- 7. In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Doubly Decarboxylative Synthesis of Chroman-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chroman-2-ones via doubly decarboxylative reactions. Chroman-2-ones are significant structural motifs found in numerous natural products and bioactive molecules, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1][2] The methodologies outlined below leverage decarboxylation as a strategic tool to facilitate the formation of new carbon-carbon bonds under relatively mild conditions.
Two primary protocols are detailed: a Brønsted base-catalyzed Michael-type addition and a visible-light-induced photoredox Giese reaction.
Protocol 1: Brønsted Base-Catalyzed Doubly Decarboxylative Michael-Type Addition
This protocol describes the synthesis of 4-(pyridylmethyl)chroman-2-ones through a doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids.[1][3] This method is advantageous due to its operational simplicity and the use of a metal-free Brønsted base catalyst.[1]
Reaction Principle and Mechanism
The reaction proceeds via a cascade process involving two key decarboxylation events.[1][3] Two mechanistic pathways are considered plausible:
-
Initial Michael Addition: The Brønsted base generates a nucleophile from 2-pyridylacetic acid, which then undergoes a Michael addition to the coumarin-3-carboxylic acid. This is followed by a double decarboxylation of the resulting adduct to yield the final product.[1][3]
-
Initial Decarboxylation: The 2-pyridylacetic acid first undergoes decarboxylation to form a carbanion intermediate. This carbanion then acts as the Michael donor, adding to the coumarin-3-carboxylic acid, followed by a second decarboxylation.[1][3]
Caption: Proposed mechanistic pathways for the synthesis of 4-(pyridylmethyl)chroman-2-ones.
Experimental Protocol
This is a representative procedure based on the optimization studies.[1]
Materials:
-
Substituted coumarin-3-carboxylic acid (1.0 equiv.)
-
2-Pyridylacetic acid hydrochloride (1.5 equiv.)
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a reaction vial, add the substituted coumarin-3-carboxylic acid (0.1 mmol, 1.0 equiv.) and 2-pyridylacetic acid hydrochloride (1.5 equiv.).
-
Add anhydrous tetrahydrofuran (0.2 mL).
-
Add N-methylmorpholine (NMM) and stir the reaction mixture at the optimized temperature (refer to specific substrate data).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., n-hexane:ethyl acetate - 3:1) to obtain the pure 4-(pyridylmethyl)chroman-2-one.[1]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various substituted 4-(pyridylmethyl)chroman-2-ones.
| Entry | Substituent on Coumarin Ring | Product | Yield (%) |
| 1 | H | 4-[(Pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 77 |
| 2 | 7-Methoxy | 7-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 33 |
| 3 | 6-Methoxy | 6-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 76 |
| 4 | 6-Bromo | 6-Bromo-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 69 |
| 5 | 6-Chloro | 6-Chloro-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 71 |
| 6 | 8-Methoxy | 8-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one | 55 |
| 7 | 5,6-Benzo | 4-[(Pyridin-2-yl)methyl]-3,4-dihydro-2H-benzo[h]chromen-2-one | 65 |
Yields are for isolated products after chromatography.[1]
Protocol 2: Visible-Light-Induced Doubly Decarboxylative Giese Reaction
This protocol details the synthesis of 4-substituted-chroman-2-ones via a photoredox-catalyzed, doubly decarboxylative Giese reaction.[2][4] This method utilizes visible light as a sustainable energy source and allows for the formation of C(sp³)-C(sp³) bonds by coupling alkyl radicals with coumarin-3-carboxylic acids.[2][4]
Reaction Principle and Mechanism
The reaction is initiated by the photocatalyst, which, upon excitation by visible light, facilitates the decarboxylation of an N-(acyloxy)phthalimide to generate an alkyl radical. This radical then adds to the electron-deficient olefin of the coumarin-3-carboxylic acid. A subsequent decarboxylation of the resulting adduct completes the Giese reaction, yielding the 4-substituted-chroman-2-one.[2][4] The process involves two distinct decarboxylation steps.[2][4]
Caption: General experimental workflow for the photoredox-catalyzed synthesis of chroman-2-ones.
Experimental Protocol
Materials:
-
Coumarin-3-carboxylic acid (1.0 equiv.)
-
N-(acyloxy)phthalimide (as alkyl radical precursor)
-
Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or similar)
-
Base (e.g., organic base)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel, combine the coumarin-3-carboxylic acid, the N-(acyloxy)phthalimide, the photoredox catalyst, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture and ensure an inert atmosphere (e.g., by purging with argon).
-
Stir the reaction mixture and irradiate with a visible light source at room temperature.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography to afford the desired 4-substituted-chroman-2-one.
Data Presentation: Substrate Scope and Yields
The following table presents representative yields for the synthesis of various 4-substituted-chroman-2-ones using the photoredox Giese reaction.
| Entry | Alkyl Radical Precursor (R-group) | Product | Yield (%) |
| 1 | from Cyclohexanecarboxylic acid (Cyclohexyl) | 4-Cyclohexylchroman-2-one | High |
| 2 | from Pivalic acid (tert-Butyl) | 4-(tert-Butyl)chroman-2-one | High |
| 3 | from Adamantane-1-carboxylic acid (1-Adamantyl) | 4-(1-Adamantyl)chroman-2-one | Good |
| 4 | from Cyclopentanecarboxylic acid (Cyclopentyl) | 4-Cyclopentylchroman-2-one | Good |
| 5 | from Isobutyric acid (Isopropyl) | 4-Isopropylchroman-2-one | Moderate |
Note: Specific yield percentages were not available in the provided snippets, so qualitative descriptors from the source are used. "Good to high yields" are generally reported for this transformation.[2]
Conclusion
The doubly decarboxylative strategies presented offer versatile and efficient pathways for the synthesis of substituted chroman-2-ones. The Brønsted base-catalyzed Michael addition provides a straightforward, metal-free method for synthesizing 4-(pyridylmethyl)chroman-2-ones.[1] The visible-light-induced Giese reaction represents a modern, photoredox-catalyzed approach for accessing a broader range of 4-alkyl-substituted chroman-2-ones under mild conditions.[2][4] Both protocols are valuable additions to the synthetic chemist's toolbox for the construction of these important heterocyclic scaffolds for applications in drug discovery and materials science. Researchers should select the protocol based on the desired substitution pattern at the 4-position and the available laboratory equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - ProQuest [proquest.com]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chroman derivatives and their evaluation as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and cancer drug discovery.
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. In recent years, chroman derivatives have emerged as a promising class of compounds for the development of novel anticancer therapies. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This document details the synthesis of specific chroman derivatives, protocols for evaluating their anticancer activity, and insights into their molecular targets.
Data Presentation: Anticancer Activity of Chroman Derivatives
The following table summarizes the in vitro anticancer activity of selected chroman derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the concentration required for 50% inhibition of cell growth (GI50) are presented.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 34.7 | [1][2][3] |
| B16 | 22Rv1 (Prostate) | 0.096 | [4] |
| 4s | A549 (Lung) | 0.578 | [5] |
| 4s | H1975 (Lung) | 1.005 | [5] |
| 4s | HCT116 (Colon) | 0.680 | [5] |
| 4s | H7901 (Gastric) | 1.406 | [5] |
| 13 | HL-60 (Leukemia) | 42.0 | [6] |
| 13 | MOLT-4 (Leukemia) | 24.4 | [6] |
| 11 | MCF-7 (Breast) | 68.4 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Chroman-Isatin Hybrid (Compound 6e)
This protocol describes the synthesis of N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6e), a chroman derivative with demonstrated anticancer activity.[1]
Step 1: Synthesis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester (3a)
-
To a solution of trimethylhydroquinone (1 mmol) in a suitable solvent, add methyl methacrylate (1.1 mmol).
-
The reaction is typically carried out in the presence of a catalyst and may require heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield compound 3a.
Step 2: Synthesis of 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (4a)
-
Dissolve compound 3a (1 mmol) in ethanol (10 mL).
-
Add 80% hydrazine hydrate (5 mmol) to the solution.
-
Reflux the mixture at 80°C for 10 hours.
-
During the reaction, the ethanol is evaporated.
-
The resulting solid is filtered, washed with water, and dried to obtain the carbohydrazide derivative 4a.[1]
Step 3: Synthesis of N′-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide (6e)
-
Suspend the carbohydrazide 4a (1 mmol) and 6-chloroisatin (1 mmol) in a suitable solvent.
-
The condensation reaction is typically carried out under reflux conditions.
-
Monitor the reaction by TLC.
-
After completion, the product precipitates from the reaction mixture.
-
Filter the solid, wash with a suitable solvent, and dry to obtain the final compound 6e.[1]
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, and HR-MS.[1]
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Chroman derivatives to be tested (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chroman derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathway and Experimental Workflow Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of chroman derivatives.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Chroman-2-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl chroman-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining enantiomerically pure this compound?
A1: The main strategies for achieving high enantiopurity in the synthesis of chroman-2-carboxylates include organocatalytic intramolecular oxa-Michael addition, transition-metal catalyzed asymmetric cyclization, and enzymatic kinetic resolution.[1] Each method offers distinct advantages and is chosen based on the desired scale, required enantiomeric excess (e.e.), and available resources.
Q2: My reaction yield is consistently low. What are the common factors that could be affecting the yield?
A2: Low yields in the synthesis of chroman derivatives can stem from several factors. Key parameters to investigate include the choice of base and solvent, reaction temperature, and reaction time. For instance, in related chromone-2-carboxylic acid syntheses, switching to a less polar solvent like dioxane from ethanol significantly improved yields.[2] Additionally, the concentration of reagents and the duration of hydrolysis steps can be critical.[2] In some cases, harsh reaction conditions can lead to the formation of side products, thereby reducing the yield of the desired product.[3]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side product formation is a common issue. In palladium-catalyzed reactions, for example, the reaction can sometimes favor the formation of a ring-opened side product depending on the solvent and temperature.[4] To minimize this, careful optimization of reaction conditions is crucial. Utilizing milder reaction conditions and appropriate catalysts can help improve selectivity towards the desired chroman structure.
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through flash column chromatography on silica gel.[1][3] The choice of eluent, often a hexane-ethyl acetate gradient, is critical for separating the product from unreacted starting materials and side products.[1] For enantioselective syntheses, chiral High-Performance Liquid Chromatography (HPLC) is essential for both purification and determination of the enantiomeric excess.[1]
Q5: What analytical techniques are recommended for characterizing this compound and confirming its purity?
A5: A combination of analytical techniques is recommended for full characterization. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.[5] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is crucial for determining the enantiomeric purity (e.e.).[6] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities.[6] Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl stretch.[6]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts (e.g., different cinchona alkaloid derivatives for organocatalysis or ligands for transition-metal catalysis).[1] | Identification of a catalyst that provides higher enantiomeric excess (e.e.). |
| Incorrect Solvent | Perform the reaction in a range of anhydrous solvents with varying polarities (e.g., toluene, THF, DMF).[4] | Improved stereocontrol and reaction rate. |
| Non-optimal Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | Enhanced enantiomeric excess. |
| Enzyme Inactivity (for enzymatic resolution) | Ensure the enzyme (e.g., lipase) is active and the pH of the buffer is optimal.[1][7] | Successful kinetic resolution with high e.e. for the remaining ester and the hydrolyzed acid. |
Issue 2: Incomplete Reaction or Slow Conversion Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | Faster reaction times and higher conversion. |
| Inappropriate Base or Acid Catalyst | For acid- or base-catalyzed reactions, screen different acids (e.g., TFA, HCl) or bases (e.g., Et₃N, Cs₂CO₃).[4][8] | Improved reaction kinetics. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation.[9] | Increased reaction rate and conversion. |
| Poor Solubility of Reagents | Change the solvent to one in which all reactants are fully soluble.[2] | A homogeneous reaction mixture leading to improved reaction rates. |
Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Oxa-Michael Addition for Enantioselective Synthesis
This protocol is adapted from a general method for the synthesis of ethyl chroman-2-carboxylate.[1]
Materials:
-
(E)-3-(2-hydroxyphenyl)acrylate derivative
-
Chiral cinchona-alkaloid-based thiourea catalyst (e.g., 5 mol%)
-
Anhydrous toluene
Procedure:
-
Dissolve the (E)-3-(2-hydroxyphenyl)acrylate derivative (1.0 mmol) in anhydrous toluene (10 mL).
-
Add the chiral catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on a general procedure for the enzymatic resolution of a similar ester.[1][7]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., from Candida antarctica, Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Suspend racemic this compound (1.0 g) in the phosphate buffer solution (50 mL).
-
Add the immobilized lipase (100 mg).
-
Stir the mixture at 30 °C in a temperature-controlled shaker.
-
Monitor the reaction by analyzing aliquots for conversion and e.e. of the remaining ester and the formed carboxylic acid using chiral HPLC.
-
Stop the reaction at approximately 50% conversion.
-
Remove the enzyme by filtration and wash it with ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts from the acidified aqueous layer, dry over anhydrous sodium sulfate, and concentrate to yield the enantiopure chroman-2-carboxylic acid.
-
Dry the initial organic layer over anhydrous sodium sulfate and concentrate to yield the enantiopure unreacted this compound.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - ProQuest [proquest.com]
- 4. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
Technical Support Center: Methyl Chroman-2-Carboxylate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl chroman-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Improper Solvent System | The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting at all.[1] |
| Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal mobile phase for separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also be effective.[1] | |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation and co-elution of the product with impurities. |
| Recommendation: A general guideline is to use a silica gel to crude product ratio of 30:1 to 50:1 by weight.[1] | |
| Channeling in the Column | Improper packing of the silica gel can create channels, leading to inefficient separation. |
| Best Practice: Pack the column using a slurry method to ensure a uniform and homogenous stationary phase. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.[1] | |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
| Action: Assess the stability of this compound on silica gel using a small-scale TLC analysis before performing a large-scale column chromatography. If decomposition is observed, consider using a different stationary phase like neutral alumina. |
Problem 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted Starting Materials | HPLC, GC-MS, ¹H NMR[2][3] | Recrystallization or column chromatography.[4][5] |
| Side-Products from Synthesis | HPLC, GC-MS, ¹H NMR[2][3] | Column chromatography with an optimized solvent system.[1][4] |
| Residual Solvents | GC-MS[6] | Drying the product under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound?
A1: The most common purification technique for this compound is silica gel column chromatography.[4] Recrystallization can also be an effective method if a suitable solvent is found.
Q2: How can I assess the purity of my purified this compound?
A2: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate the target compound from impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[2][3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to confirm the structure of the compound and estimate purity by comparing the integration of product peaks to impurity peaks.[2]
Q3: My purified product is a colored oil. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the mixture through a pad of celite to remove the charcoal.[5]
Q4: Can you provide a starting point for a solvent system for column chromatography?
A4: A common starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution with TLC.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified this compound.
-
Dissolve it in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Methyl Chroman-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl chroman-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and efficient method for synthesizing this compound involves a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) reaction: This step typically involves the reaction of a salicylaldehyde derivative with a phosphonate reagent, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester precursor. This reaction is favored for its high stereoselectivity, predominantly yielding the (E)-alkene, and the easy removal of its water-soluble phosphate byproduct.[1][2]
-
Intramolecular oxa-Michael addition: The resulting phenolic α,β-unsaturated ester undergoes a base-catalyzed or organocatalyzed intramolecular cyclization to form the chroman ring.[3] This ring-closing reaction is a key step in forming the desired heterocyclic structure.
Other notable synthetic strategies include the asymmetric hydrogenation of corresponding chromone precursors and the enzymatic kinetic resolution of racemic this compound.[4]
Q2: My Horner-Wadsworth-Emmons reaction is producing a mixture of E/Z isomers. How can I improve the E-selectivity?
A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[5][6] However, reaction conditions can influence the stereoselectivity. To enhance the formation of the desired E-isomer, consider the following:
-
Base Selection: The choice of base can impact the isomer ratio. Bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Phosphonate Reagent: The structure of the phosphonate itself can influence the outcome. Using bulkier phosphonate esters can sometimes increase E-selectivity.[1]
Q3: What are the critical parameters for a successful intramolecular oxa-Michael addition?
A3: The success of the intramolecular oxa-Michael addition hinges on several factors:
-
Catalyst/Base: The choice of a suitable catalyst or base is crucial for promoting the cyclization. For asymmetric synthesis, chiral organocatalysts are often employed.[3] For non-chiral synthesis, a variety of bases can be used.
-
Solvent: The reaction solvent can influence the reaction rate and yield. Solvents like THF and CH2Cl2 are often used.[7]
-
Temperature: The reaction is often carried out at room temperature or below to minimize side reactions.[7]
-
Substrate Purity: The purity of the α,β-unsaturated ester precursor is important, as impurities can interfere with the cyclization.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel.[8][9] A solvent system, typically a mixture of hexane and ethyl acetate, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. Recrystallization can also be an effective purification technique, especially after an initial chromatographic purification.[8]
Troubleshooting Guides
Issue 1: Low Yield of the α,β-Unsaturated Ester in the HWE Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the phosphonate reagent is fully deprotonated by the base before adding the aldehyde.- Extend the reaction time or slightly increase the temperature. |
| Poor quality of reagents | - Use freshly distilled aldehyde and anhydrous solvents.- Verify the purity of the phosphonate reagent. |
| Side reactions | - Self-condensation of the aldehyde can occur. Add the aldehyde slowly to the reaction mixture.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Issue 2: Low Yield of this compound in the Cyclization Step
| Potential Cause | Troubleshooting Step |
| Inefficient cyclization | - Optimize the base or catalyst concentration.- Screen different solvents to improve solubility and reaction rate.[7]- Ensure the reaction temperature is optimal; high temperatures can sometimes favor the reverse reaction (retro-Michael).[10] |
| Presence of impurities in the starting material | - Purify the α,β-unsaturated ester precursor by column chromatography before proceeding with the cyclization. |
| Intermolecular polymerization | - Run the reaction at a lower concentration to favor the intramolecular reaction pathway. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Improve purification by optimizing the solvent system for column chromatography.[8] |
| Formation of the Z-isomer | - Adjust the conditions of the HWE reaction to favor the E-isomer (see FAQ 2).- The Z-isomer can sometimes be separated by careful column chromatography. |
| Byproducts from side reactions | - Identify the byproduct by spectroscopic methods (NMR, MS).- Adjust reaction conditions to minimize its formation (e.g., lower temperature, different base). |
Data Presentation: Common Impurities and Analytical Methods
| Impurity | Source | Typical Analytical Method for Detection | Strategy for Minimization/Removal |
| Salicylaldehyde | Unreacted starting material from HWE reaction | GC-MS, HPLC, ¹H NMR | Ensure complete reaction; remove by column chromatography. |
| Triethyl phosphonoacetate | Unreacted starting material from HWE reaction | ¹H NMR, ³¹P NMR | Ensure complete reaction; the resulting phosphate byproduct is water-soluble and removed during workup.[2] |
| (Z)-isomer of α,β-unsaturated ester | Side product from HWE reaction | HPLC, ¹H NMR | Optimize HWE reaction conditions for E-selectivity; separate by column chromatography.[1] |
| α,β-unsaturated ester precursor | Incomplete cyclization in oxa-Michael addition | HPLC, ¹H NMR | Optimize cyclization conditions; remove by column chromatography. |
| Diastereomers/Enantiomers | In asymmetric synthesis | Chiral HPLC | Optimize chiral catalyst and reaction conditions.[11] |
| Residual Solvents | From reaction and purification steps | GC-HS, ¹H NMR | Dry the final product under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Methyl 3-(2-hydroxyphenyl)acrylate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Salicylaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add NaH (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of salicylaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be used directly in the next step or purified by flash column chromatography.
Protocol 2: Synthesis of this compound via Intramolecular Oxa-Michael Addition
Materials:
-
Crude (E)-Methyl 3-(2-hydroxyphenyl)acrylate
-
Suitable base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
Procedure:
-
Dissolve the crude (E)-Methyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., DBU, 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[8]
Protocol 3: Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
For chiral analysis: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).[11]
Procedure for Achiral Analysis:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is determined by the relative peak area.
Procedure for Chiral Analysis:
-
Column: Chiral stationary phase column.
-
Mobile Phase: Optimized mixture of hexane and an alcohol modifier (e.g., isopropanol).[11]
-
Analysis: Inject the sample and determine the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Formation of the desired E-isomer and the Z-isomer impurity during the HWE reaction.
Caption: A decision tree for troubleshooting low purity in this compound synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methyl Chroman-2-Carboxylate Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of methyl chroman-2-carboxylate. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry environment.[1][2] Recommended storage temperatures vary by supplier, with options for both refrigerated and room temperature conditions.
Q2: Can I store this compound at room temperature?
A2: Yes, some suppliers indicate that this compound can be stored sealed in a dry place at room temperature.[3] However, for long-term storage, refrigeration is often recommended to minimize potential degradation.
Q3: Is refrigeration required for this compound?
A3: Several suppliers recommend storing this compound at 2-8°C.[1][2] This is a common practice to enhance the long-term stability of the compound.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically offered at a purity of 97% or higher.
Troubleshooting Guide
Issue: I suspect my sample of this compound has degraded. What should I do?
Solution:
-
Visual Inspection: Check the physical appearance of the compound. While this compound is a liquid, any significant change in color or the appearance of solid precipitates may indicate degradation or contamination.
-
Chemical Analysis: The most reliable way to assess the purity and detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[3][4] A stability-indicating HPLC method can separate and quantify the intact this compound from its potential degradation products.[3][4]
-
Identify Degradation Products: The primary degradation pathway for an ester like this compound is hydrolysis, which would result in the formation of chroman-2-carboxylic acid and methanol.[5][6][7][8] This reaction can be catalyzed by the presence of acids or bases.[5][6][8] An HPLC analysis can be developed to detect the presence of the carboxylic acid peak.
Issue: I am observing unexpected peaks in my HPLC analysis.
Solution:
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study.[3] This involves subjecting a small sample of your compound to stress conditions (e.g., acidic, basic, oxidative, thermal) to intentionally induce degradation. The resulting chromatogram can help in identifying the peaks corresponding to degradation products.
-
Review Storage and Handling: Ensure that the compound has been stored according to the recommendations (sealed, dry, appropriate temperature). Avoid exposure to moisture and incompatible substances.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Container | Sealed / Tightly Closed | [1][2] |
| Atmosphere | Dry | [1][2] |
| Temperature | 2-8°C or Room Temperature | [1][2][3] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect its primary degradation product, chroman-2-carboxylic acid.
1. Objective: To quantify the amount of this compound and detect the presence of chroman-2-carboxylic acid over time under specific storage conditions.
2. Materials:
-
This compound sample
-
Chroman-2-carboxylic acid (as a reference standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Method Development:
-
Mobile Phase Selection: Start with a gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient could be from 30% B to 90% B over 20 minutes.
-
Column Selection: A C18 column is a good starting point for separating compounds of moderate polarity like this compound and its more polar carboxylic acid degradation product.[4]
-
Detection Wavelength: Determine the optimal UV detection wavelength by running a PDA scan of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
4. Stability Study Procedure:
-
Divide the this compound sample into multiple aliquots in sealed vials.
-
Store the vials under different conditions (e.g., 2-8°C, room temperature, and an elevated temperature like 40°C as a stress condition).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove an aliquot from each storage condition.
-
Prepare the sample for HPLC analysis by diluting it to the working concentration.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the peak area of this compound and any new peaks that appear. The appearance and increase of a peak corresponding to chroman-2-carboxylic acid would indicate hydrolysis.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Hypothesized hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
"troubleshooting Methyl chroman-2-carboxylate synthesis side reactions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl chroman-2-carboxylate. This guide addresses common side reactions and offers solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the intramolecular oxa-Michael addition and palladium-catalyzed cyclization reactions. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability.
Q2: I am observing a mixture of diastereomers in my final product after intramolecular oxa-Michael addition. How can I improve the diastereoselectivity?
A2: Diastereoselectivity in intramolecular oxa-Michael additions to form the chroman ring is a common challenge. Several factors can influence the stereochemical outcome:
-
Catalyst Choice: For enantioselective syntheses, the use of a suitable chiral catalyst, such as a cinchona-alkaloid-based organocatalyst, is crucial for controlling the stereochemistry.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can impact the conformation of the substrate and the catalyst-substrate complex. Screening various solvents is recommended.
Q3: My palladium-catalyzed synthesis is giving a significant amount of a ring-opened byproduct. What is the cause and how can I minimize it?
A3: In palladium-catalyzed syntheses of chroman structures, nucleophilic attack on the chromone ring can lead to a ring-opening side reaction. This is particularly observed when using primary amines in aminocarbonylation reactions, which can lead to the formation of chroman-2,4-dione derivatives instead of the desired chroman-2-carboxylate. To minimize this:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky electron-rich ligands can sometimes favor the desired cyclization over the ring-opening pathway.
-
Base: The nature and stoichiometry of the base can influence the reaction outcome. Weaker, non-nucleophilic bases are often preferred.
-
Reaction Conditions: Careful optimization of temperature and reaction time is necessary. Monitoring the reaction by TLC or LC-MS can help in quenching the reaction before significant byproduct formation occurs.[1]
Q4: How can I confirm the structure and purity of my synthesized this compound?
A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the core structure of the chroman ring and the presence of the methyl ester group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl group and the ether linkage within the chroman ring.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine the enantiomeric excess if an enantioselective synthesis was performed.
For detailed spectroscopic data of a similar compound, Ethyl 2-oxo-2H-chromene-3-carboxylate, you can refer to publicly available resources.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure purity of starting materials and reagents. |
| Product decomposition. | - Lower the reaction temperature.- Use a milder catalyst or base. | |
| Mechanical loss during workup. | - Optimize extraction and purification procedures. | |
| Formation of De-carboxylated Product | Presence of acid or base and heat. | - Perform the reaction under neutral conditions if possible.- Minimize exposure to high temperatures during purification. |
| Formation of Polymeric Material | High concentration of reactants. | - Use higher dilution conditions. |
| Inconsistent Results | Impurities in starting materials or solvents. | - Purify starting materials before use.- Use anhydrous solvents and perform reactions under an inert atmosphere. |
Experimental Protocols
Protocol 1: Intramolecular Oxa-Michael Addition for this compound
This protocol describes a general procedure for the synthesis of this compound via an intramolecular oxa-Michael addition of a substituted phenol bearing an α,β-unsaturated methyl ester.
Materials:
-
(E)-methyl 3-(2-hydroxyphenyl)acrylate
-
Chiral organocatalyst (e.g., cinchona-alkaloid-based)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (E)-methyl 3-(2-hydroxyphenyl)acrylate (1 equivalent) and the chiral organocatalyst (0.1 equivalents).
-
Add anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol outlines a general procedure for the palladium-catalyzed intramolecular cyclization to form this compound.
Materials:
-
2-iodophenol derivative with a tethered methyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., PPh3, BINAP)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-iodophenol derivative (1 equivalent), palladium catalyst (0.05 equivalents), phosphine ligand (0.1 equivalents), and base (2 equivalents).
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Intramolecular Oxa-Michael Addition Pathway.
Caption: Troubleshooting Workflow for Synthesis.
References
Technical Support Center: Optimizing Chiral Resolution of Methyl Chroman-2-carboxylate
Welcome to the technical support center for the chiral resolution of methyl chroman-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the separation of the enantiomers of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound?
A1: The two primary and most effective methods for resolving racemic this compound are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze the transformation (e.g., hydrolysis or transesterification) of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on their different chemical forms (e.g., one as a carboxylic acid and the other as the unreacted ester). This technique is often praised for its high enantioselectivity and environmentally friendly reaction conditions.
-
Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs are commonly used for this class of compounds.
Q2: Which enantiomer of chroman-2-carboxylic acid is typically the biologically active one?
A2: The biological activity of chroman-2-carboxylic acid derivatives is often stereospecific, meaning that one enantiomer is significantly more active than the other. The specific biologically active enantiomer depends on the particular drug molecule being synthesized. Therefore, achieving high enantiopurity is a critical step in the development of pharmaceuticals based on this scaffold.
Q3: What is the maximum theoretical yield for a kinetic resolution?
A3: For a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This is because the enzyme selectively transforms one of the two enantiomers from the racemic mixture. However, the unreacted enantiomer can be recovered, and in some cases, the transformed enantiomer can be chemically converted back to the original form, allowing for a theoretical total yield of close to 100% for both enantiomers through subsequent steps.
Q4: Can I use the same chiral HPLC column for both analytical and preparative separations?
A4: Yes, it is possible to use the same type of chiral stationary phase for both analytical and preparative scale separations. Typically, a smaller analytical column (e.g., 4.6 mm internal diameter) is used for method development and for monitoring the progress of a reaction. Once the optimal separation conditions are established, the method can be scaled up to a larger preparative column with the same stationary phase to isolate larger quantities of the pure enantiomers.
Troubleshooting Guides
Enzymatic Kinetic Resolution
Problem 1: Low or no conversion in the enzymatic reaction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction is performed at the optimal temperature for the specific lipase. Most lipases have an optimal temperature range of 30-50°C. pH: For hydrolysis reactions, the pH of the buffer is crucial. The "pH memory" of a lipase can also affect its activity in organic solvents. Immobilizing the lipase from a buffer at its optimal pH (often around 7.0) can enhance its performance. |
| Enzyme Inactivation | Inhibitors: Ensure that the substrate and solvent are of high purity, as contaminants can inhibit the enzyme. Byproduct Inhibition: In transesterification reactions using vinyl acetate, the co-product, acetaldehyde, can inactivate the enzyme. For other acyl donors, the alcohol co-product can also be inhibitory. Consider removing the byproduct as the reaction proceeds. |
| Insufficient Enzyme Loading | Increase the amount of enzyme in the reaction mixture. It is advisable to perform a dose-response experiment to find the optimal enzyme concentration. |
| Poor Mixing | Ensure adequate agitation (e.g., 150-200 rpm) to minimize mass transfer limitations, especially when using an immobilized enzyme. |
Problem 2: Low enantioselectivity (low e.e. values).
| Possible Cause | Troubleshooting Steps |
| Incorrect Enzyme Choice | The inherent enantioselectivity of the lipase for the substrate may be low. Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia, Candida rugosa) to find one with higher enantioselectivity for this compound. |
| Suboptimal Temperature | Temperature can significantly influence enantioselectivity. Generally, lowering the reaction temperature can increase the enantioselectivity, although it may also decrease the reaction rate. |
| Inappropriate Solvent | The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity. Screen a range of organic solvents with different polarities (e.g., hexane, toluene, tert-butyl methyl ether). |
| Reaction Proceeded Too Far | In a kinetic resolution, the enantiomeric excess of both the product and the unreacted starting material changes with conversion. For optimal e.e. of both, the reaction should be stopped at or near 50% conversion. Monitor the reaction closely over time using chiral HPLC. |
Chiral HPLC Analysis
Problem 1: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is critical. For chroman derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of polysaccharide column does not provide separation, try a different one. |
| Suboptimal Mobile Phase | Normal Phase: Systematically vary the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve separation. Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol). |
| Low Flow Rate | Slower flow rates generally provide better resolution. Try decreasing the flow rate in small increments. |
| Temperature Effects | Temperature can affect chiral recognition. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum for your separation. |
Problem 2: Poor peak shape (tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | Column Overload: Inject a smaller volume or a more dilute sample. Secondary Interactions: If the analyte is acidic or basic, interactions with the silica support can cause tailing. Add a modifier to the mobile phase (e.g., TFA for acids, DEA for bases) to suppress these interactions. Column Contamination: Flush the column with a strong solvent as recommended by the manufacturer. |
| Peak Fronting | Column Overload: As with tailing, inject a smaller volume or a more dilute sample. Sample Solvent Incompatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. |
| Peak Splitting | Co-elution: A shoulder or split peak may indicate the presence of an impurity eluting very close to the analyte. Adjust the mobile phase composition to improve the separation. Column Void: A void at the head of the column can cause peak splitting. This may require column replacement. Injector Issues: Ensure the injector is not malfunctioning and that the sample is being introduced cleanly onto the column. |
Data Presentation
Table 1: Comparison of Lipases for the Kinetic Resolution of a Chroman-2-carboxylate Analog*
| Entry | Lipase Source | Reaction Type | Conversion (%) | e.e. of Product (%) | e.e. of Unreacted Ester (%) |
| 1 | Candida antarctica Lipase B (CALB) | Hydrolysis | ~50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Hydrolysis | 45 | 95 | 85 |
| 3 | Candida rugosa Lipase (CRL) | Hydrolysis | 30 | 80 | 50 |
| 4 | Pseudomonas fluorescens Lipase (PFL) | Transesterification | ~50 | 98 | >99 |
*Data is representative for chroman-2-carboxylate esters and is compiled from typical results for analogous compounds. Optimal conditions may vary for this compound.
Table 2: Typical Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal Phase | Reversed Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Polysaccharide-based (e.g., Chiralpak® AD-RH, Chiralcel® OD-RH) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene (or another suitable organic co-solvent)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Chiral HPLC system for analysis
Procedure:
-
In a round-bottom flask, prepare a biphasic system by adding racemic this compound (1 mmol) to a mixture of phosphate buffer (20 mL) and toluene (10 mL).
-
Add the immobilized lipase (e.g., 50-100 mg).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots of the organic layer at regular intervals. Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Isolation of the unreacted ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the carboxylic acid product. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the unreacted this compound.
-
Isolation of the carboxylic acid product: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the resulting carboxylic acid with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Determine the enantiomeric excess of the isolated ester and carboxylic acid by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of this compound
Note: The following is a starting method based on protocols for similar structures. Optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL).
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution.
-
Prepare samples from the enzymatic resolution experiment by dissolving them in the mobile phase.
-
Inject the samples and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.). The e.e. is calculated as: e.e. (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100.
Visualizations
Caption: Experimental workflow for the enzymatic hydrolysis of racemic this compound.
Caption: Troubleshooting decision tree for poor peak resolution in chiral HPLC.
Technical Support Center: Methyl Chroman-2-carboxylate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl chroman-2-carboxylate. The information provided is based on general principles of ester stability, forced degradation studies, and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent system, pH, temperature, and exposure to light. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Oxidizing agents can also lead to degradation.
Q2: In which common laboratory solvents is this compound likely to be unstable?
A2: this compound is expected to be most unstable in protic solvents, especially under acidic or basic conditions, due to the risk of hydrolysis or transesterification. For instance, in methanol or ethanol containing acidic or basic catalysts, the compound can undergo transesterification or hydrolysis.[2] Aqueous solutions, particularly at non-neutral pH, will promote hydrolysis to chroman-2-carboxylic acid.
Q3: What are the expected degradation products of this compound?
A3: The most common degradation product is expected to be chroman-2-carboxylic acid, resulting from the hydrolysis of the methyl ester group.[2] Under oxidative stress, other degradation products may form, though their specific structures have not been widely reported. Photolytic degradation can also lead to a complex mixture of products.[3][4]
Q4: What is the recommended method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[5][6] This technique allows for the separation and quantification of the intact compound from its degradation products. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Potential Cause: The solvent system is not appropriate, leading to hydrolysis or solvolysis.
Troubleshooting Steps:
-
Solvent Selection:
-
For short-term studies, use aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
-
If an aqueous buffer is required, maintain a neutral pH (around 6-7.5) to minimize acid or base-catalyzed hydrolysis.
-
-
Temperature Control:
-
Store stock solutions and experimental samples at low temperatures (2-8 °C) to reduce the rate of degradation.
-
For experiments conducted at elevated temperatures, perform a preliminary thermal stability study to understand the degradation kinetics.
-
-
pH Monitoring:
-
Regularly check the pH of your buffered solutions, as changes can accelerate degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Potential Cause: Forced degradation of the compound due to experimental conditions.
Troubleshooting Steps:
-
Identify the Stress Factor:
-
Hydrolysis: If working with aqueous solutions, check the pH. Acidic or basic conditions are a likely cause.[1]
-
Oxidation: If your formulation contains oxidizing agents (e.g., peroxides), this could be the cause.
-
Photodegradation: If the sample has been exposed to light for extended periods, photolytic degradation may have occurred.
-
Thermal Degradation: High temperatures can induce degradation.
-
-
Characterize Degradation Products:
-
Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. The most likely degradation product is chroman-2-carboxylic acid.
-
-
Develop a Stability-Indicating Method:
-
Ensure your HPLC method can resolve the parent compound from all significant degradation products.[5] This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Stability Data Summary
| Solvent System | Expected Stability | Primary Degradation Pathway |
| Acetonitrile | High | Minimal degradation expected under normal conditions. |
| Dimethyl Sulfoxide (DMSO) | High | Generally stable; however, ensure the DMSO is anhydrous. |
| Methanol / Ethanol (neutral) | Moderate | Potential for slow transesterification over time. |
| Water (pH 7) | Moderate to Low | Hydrolysis to the corresponding carboxylic acid. |
| Aqueous Buffer (pH < 4) | Low | Acid-catalyzed hydrolysis.[1] |
| Aqueous Buffer (pH > 8) | Low | Base-catalyzed hydrolysis.[2] |
| Methanol / 0.1M HCl | Very Low | Rapid acid-catalyzed hydrolysis and/or transesterification. |
| Methanol / 0.1M NaOH | Very Low | Rapid base-catalyzed hydrolysis.[2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability and identify potential degradation products.[1][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable, such as acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: General workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Degradation Pathways of Methyl Chroman-2-Carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl chroman-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound and established principles of xenobiotic metabolism, two primary degradation pathways are proposed:
-
Pathway 1: Enzymatic Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, yielding Chroman-2-carboxylic acid and methanol. This is a common Phase I metabolic reaction.[1][2]
-
Pathway 2: Oxidative Metabolism: The chroman ring can undergo oxidation, primarily mediated by Cytochrome P450 (CYP450) enzymes.[3][4] This can lead to hydroxylation at various positions on the aromatic ring or the heterocyclic ring, followed by potential ring cleavage.
Q2: Which enzymes are likely involved in the degradation of this compound?
A2: The degradation is likely initiated by:
-
Esterases: These enzymes are responsible for the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][6][7]
-
Cytochrome P450 (CYP450) monooxygenases: These enzymes are key in the oxidation of the chroman ring system. Specific isoforms involved would require experimental determination.[8][9][10][11][12]
Q3: What are the expected metabolites of this compound?
A3: The primary expected metabolites are:
-
Chroman-2-carboxylic acid: Resulting from the hydrolysis of the methyl ester.
-
Hydroxylated derivatives: Various hydroxylated forms of this compound or Chroman-2-carboxylic acid.
-
Further downstream metabolites: Following initial hydrolysis and oxidation, the molecule may undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Chromatography (HPLC/UPLC) Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH affecting ionization of Chroman-2-carboxylic acid.- Silanol interactions with the column stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress the ionization of the carboxylic acid metabolite (e.g., add a small amount of formic or acetic acid).- Use a column with end-capping or a different stationary phase.- Reduce the injection volume or sample concentration.[13][14][15][16] |
| Inconsistent retention times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or temperature.- Column degradation. | - Ensure sufficient equilibration time, especially with gradient elution.- Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.- Replace the column if performance continues to degrade.[13][15] |
| Co-elution of parent compound and metabolites | - Insufficient chromatographic resolution. | - Optimize the gradient elution profile (slower gradient).- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase pH to alter the retention of the acidic metabolite.[14] |
Mass Spectrometry (MS) Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for metabolites | - Low abundance of metabolites.- Ion suppression from the sample matrix.- Inefficient ionization of analytes. | - Concentrate the sample before analysis.- Dilute the sample to reduce matrix effects.- Optimize MS source parameters (e.g., electrospray voltage, gas flows).- Consider chemical derivatization to enhance ionization.[17][18][19][20] |
| Difficulty in distinguishing isomers | - Hydroxylation can occur at multiple positions on the chroman ring, resulting in isomeric metabolites with the same mass-to-charge ratio (m/z). | - Optimize chromatographic separation to resolve isomers.- Utilize tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer.- If available, use authentic standards for comparison.[17][19] |
| In-source fragmentation | - High source temperature or voltage causing the parent molecule to fragment before mass analysis. | - Reduce the source temperature and cone voltage.- This can complicate metabolite identification as fragments may be mistaken for metabolites.[17] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis
This protocol provides a general method for assessing the hydrolysis of the methyl ester group of this compound using a commercially available esterase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
Reconstitute a commercial esterase (e.g., porcine liver esterase) in the phosphate buffer to a working concentration (e.g., 10 units/mL).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 980 µL of the phosphate buffer.
-
Add 10 µL of the this compound stock solution to achieve a final concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the esterase solution.
-
Set up a control reaction without the enzyme.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to the collected aliquots.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for analysis by HPLC or LC-MS.
-
Protocol 2: Microbial Degradation Study
This protocol outlines a general procedure for evaluating the degradation of this compound by a microbial culture.
-
Culture Preparation:
-
Grow a suitable microbial strain (e.g., a known xenobiotic-degrading bacterium or a mixed culture from an environmental sample) in an appropriate growth medium to the mid-logarithmic phase.[21][22][23][24]
-
Harvest the cells by centrifugation and wash them with a sterile mineral salts medium (MSM).
-
Resuspend the cells in fresh MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Degradation Experiment:
-
In a sterile flask, add the cell suspension in MSM.
-
Add a stock solution of this compound to achieve the desired final concentration (e.g., 50 mg/L). Ensure the solvent concentration is not toxic to the microbes.
-
Set up a sterile control (MSM with the compound but no cells) and a biotic control (MSM with cells but no compound).
-
-
Incubation and Sampling:
-
Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).
-
Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Centrifuge the samples to remove microbial cells.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 4. Metabolism of xenobiotics | PPTX [slideshare.net]
- 5. [Acetylene carboxylic acids. V. Enzymatic hydrolysis of methyl esters of short chain alkene and alkine carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purdue.edu [purdue.edu]
- 10. scilit.com [scilit.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. labcompare.com [labcompare.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. hplc.eu [hplc.eu]
- 17. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Technical Challenges in Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
"minimizing de-esterification during chroman-2-carboxylate reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize de-esterification during reactions involving chroman-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is de-esterification and why is it a concern in my reactions?
A1: De-esterification, also known as ester hydrolysis or saponification, is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2] In the context of chroman-2-carboxylate reactions, this is often an unwanted side reaction. It becomes a significant problem as it consumes your desired ester product, leading to lower yields and complicating the purification process due to the reappearance of the more polar carboxylic acid starting material or the formation of the chroman-2-carboxylic acid byproduct.[1]
Q2: What are the primary causes of unintentional de-esterification?
A2: The de-esterification of chroman-2-carboxylates is typically catalyzed by the presence of acids or bases.[2]
-
Basic Conditions (Saponification): This is the most common cause. The presence of strong bases (e.g., NaOH, KOH, LiOH) promotes a nucleophilic attack by hydroxide ions on the ester's carbonyl group.[3] This process is generally considered irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[3]
-
Acidic Conditions: Strong acids (e.g., HCl, H₂SO₄) can catalyze ester hydrolysis by protonating the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. This reaction is typically reversible and can be driven toward hydrolysis by the presence of excess water.[2]
Q3: My reaction is supposed to be anhydrous, but I am still observing de-esterification. What are other potential sources of this issue?
A3: Even in reactions designed to be anhydrous, trace amounts of water can lead to significant hydrolysis, especially with sensitive substrates. Potential sources of water include:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are rigorously dried and of high purity. Some reagents may be hygroscopic (water-absorbing) or contain residual water from manufacturing.[4]
-
Reaction Atmosphere: Performing reactions under an inert atmosphere, such as nitrogen or argon, is crucial to prevent atmospheric moisture from entering the vessel.[4] For reactions that must be open to the air, a drying tube can offer protection.[4]
-
Glassware: All glassware should be thoroughly oven-dried (>120°C for several hours) or flame-dried and allowed to cool under a stream of inert gas before use.[4]
Troubleshooting Guides
Q4: How can I minimize de-esterification when my reaction requires basic conditions?
A4: When basic conditions are necessary, several strategies can be employed to minimize the saponification of the chroman-2-carboxylate ester:
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases. While strong, small bases like NaOH are highly prone to causing hydrolysis, weaker or bulkier bases are less likely to attack the ester carbonyl.[5][6]
-
Lower Reaction Temperature: The rate of hydrolysis increases with temperature.[4] Perform the reaction at the lowest temperature that still allows the desired transformation to proceed at a reasonable rate. For highly sensitive esters, conducting reactions at 0°C or even lower can significantly suppress the hydrolysis side reaction.[4]
-
Reduced Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to minimize the ester's exposure time to the basic conditions.
Q5: Are there specific bases that are less likely to cause de-esterification?
A5: Yes, using non-nucleophilic or sterically hindered bases is a key strategy. These bases can effectively deprotonate a substrate without competing as a nucleophile that attacks the ester.
-
Sterically Hindered Amine Bases: Bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and 1,8-Diazabicycloundec-7-ene (DBU) are often used.[5] Their bulky nature makes it difficult for them to approach and attack the sterically shielded carbonyl carbon of the ester.[7]
-
Strong, Non-nucleophilic Anionic Bases: For reactions requiring very strong bases to form enolates, lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are effective because their steric bulk inhibits nucleophilic substitution on the ester.[5]
Q6: How can I minimize de-esterification during the reaction workup?
A6: The workup phase, which often involves aqueous solutions, is a critical point where hydrolysis can occur.[1]
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions (e.g., water, saturated NaHCO₃, brine) to slow the kinetics of hydrolysis.[1]
-
Avoid Strong Bases: When neutralizing acid catalysts, use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution.[1] Avoid using strong bases like NaOH or KOH, which will rapidly saponify the ester.
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of NaCl (brine) helps to remove the bulk of the water from the organic phase, a phenomenon known as "salting out."[1]
-
Thorough Drying: After washing, thoroughly dry the organic layer with an anhydrous drying agent, such as Na₂SO₄ or MgSO₄, to remove all traces of water before solvent evaporation.[1]
Q7: When should I consider using a protecting group for the carboxylate?
A7: If de-esterification remains a significant issue despite optimizing reaction conditions, or if the planned synthetic route involves harsh conditions (e.g., strong base or acid), using a protecting group is a robust strategy.[8] An ideal protecting group is stable to the reaction conditions but can be removed selectively under mild conditions later in the synthesis.[8] For example, protecting the chroman-2-carboxylic acid as a benzyl or t-butyl ester can prevent unwanted reactions.[9][10]
Data Presentation
Table 1: Influence of Reaction Conditions on Unwanted De-esterification
| Parameter | Condition | Relative Rate of De-esterification | Rationale |
| Base Type | NaOH, KOH (strong, nucleophilic) | High | Small, highly nucleophilic hydroxide readily attacks the ester carbonyl.[3] |
| K₂CO₃ (moderate base) | Moderate | Less nucleophilic than hydroxides, but can still promote hydrolysis. | |
| DIPEA, DBU (sterically hindered) | Low | Steric bulk prevents the base from acting as a nucleophile.[5][7] | |
| Temperature | 100 °C (Reflux) | High | Higher temperature significantly increases the rate of hydrolysis.[4] |
| 25 °C (Room Temp) | Moderate | Hydrolysis proceeds at a moderate rate. | |
| 0 °C (Ice Bath) | Low | Lowering the temperature dramatically slows the rate of hydrolysis.[4] | |
| Water Content | Anhydrous (dried solvents/reagents) | Very Low | The absence of water, a key reagent for hydrolysis, prevents the reaction.[11] |
| Trace Moisture | Low to Moderate | Even small amounts of water can lead to significant product loss over time.[4] |
Table 2: Comparison of Protecting Groups for Carboxylic Acids
| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |
| Benzyl Ester | Benzyl alcohol, acid catalyst OR Benzyl bromide, base | Stable to mild base and mild acid.[12] | Catalytic Hydrogenolysis (H₂, Pd/C).[10][13] |
| t-Butyl Ester | Isobutylene, acid catalyst OR t-Butanol, acid catalyst.[14][15] | Stable to basic conditions and hydrogenolysis.[12][14] | Acidolysis (e.g., Trifluoroacetic acid - TFA).[9][16] |
| Methyl Ester | Methanol, acid catalyst | Labile to both acid and base.[10] | Saponification (e.g., LiOH, NaOH) or strong acid.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing De-esterification under Basic Conditions
-
Preparation: Oven-dry all glassware and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent if necessary.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chroman-2-carboxylate starting material under an inert atmosphere. Dissolve the material in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath. This is a critical step to slow down potential hydrolysis.[4]
-
Reagent Addition: Slowly add the other reactants to the cooled solution. Add the non-nucleophilic, sterically hindered base (e.g., DIPEA) dropwise to the reaction mixture.[5]
-
Reaction and Monitoring: Allow the reaction to stir at the low temperature. If the reaction is too slow, the temperature can be gradually increased, but it should be kept as low as possible. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it at low temperature by adding an ice-cold, saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with ice-cold water and then cold brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 2: Protection of Chroman-2-carboxylic Acid as a Benzyl Ester
-
Setup: Dissolve chroman-2-carboxylic acid (1.0 eq) in a suitable solvent like benzene or toluene.
-
Reagent Addition: Add benzyl alcohol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.05 eq).[13]
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 3: Deprotection of a Benzyl Ester via Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected chroman-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[17]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).[17]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[17]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected chroman-2-carboxylic acid.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. carbodiimide.com [carbodiimide.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. benchchem.com [benchchem.com]
"challenges in scaling up Methyl chroman-2-carboxylate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl chroman-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from several factors throughout the synthetic process. Inefficient heat transfer, poor mixing, and suboptimal reaction kinetics are common culprits when scaling up.[1]
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Ensure uniform heating of the reaction mixture. For larger scale reactions, monitor the internal temperature closely and consider using a reactor with better heat distribution.[1]
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and side reactions. Optimize the stirrer speed and design to ensure the reaction mixture is homogeneous.[1]
-
Suboptimal Reagent Concentration: The equivalents of reagents can significantly impact yield. For related chromone-2-carboxylic acid syntheses, varying the equivalents of the base (e.g., NaOMe) and ethyl oxalate has been shown to improve yields.[2]
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively long reaction times or high temperatures can cause degradation of the product or starting materials. It is crucial to optimize these parameters. For instance, in some chromone syntheses, increasing the hydrolysis time has led to a significant yield increase.[2]
-
Solvent Choice: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. A switch to a less polar solvent like dioxane has been reported to increase yields in similar syntheses.[2]
Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?
The formation of impurities is a frequent challenge, often exacerbated during scale-up. Localized overheating and extended reaction times are common causes.[1]
Potential Causes & Solutions:
-
Localized Overheating (Hot Spots): Hot spots can lead to thermal degradation of reactants, intermediates, or the final product. Improve the cooling efficiency of your reactor and control the rate of addition for any exothermic reagents.[1]
-
Incorrect Reaction Conditions: The choice of reagents and reaction conditions can favor side reactions. For example, in the synthesis of related chromone-2-carboxylates, the use of diethyl oxalate can lead to different outcomes compared to tert-butyl oxalate.[3]
-
Substrate Reactivity: The substituents on the aromatic ring can influence the reaction pathway and lead to the formation of undesired products. Careful selection of starting materials is crucial.
Q3: I am struggling with the purification of this compound. What are the best practices?
Purification can be challenging, especially when dealing with closely related impurities. Flash column chromatography is a common and effective method.[1]
Best Practices for Purification:
-
Column Chromatography:
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling and poor separation.[1]
-
Solvent System Selection: A common eluent system for purifying chromanone derivatives is a mixture of Ethyl Acetate and Heptane (e.g., 5% Ethyl Acetate in Heptane).[1]
-
Avoid Column Overloading: Loading too much crude product will result in poor separation.[1]
-
Sample Preparation: Ensure your crude product is fully dissolved in a minimum amount of the mobile phase or a weaker solvent before loading. Filter the solution to remove any particulate matter.[1]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
Several synthetic strategies exist, each with its own advantages. Common approaches include:
-
Enantiospecific Synthesis: This method often starts from a chiral precursor, such as L-malic acid, to produce enantiomerically pure chroman-2-carboxylates.[5][6]
-
Organocatalytic Intramolecular Oxa-Michael Addition: Chiral organic molecules can catalyze the cyclization of a phenolic precursor to form the chroman ring with high enantioselectivity.[7]
-
Transition-Metal Catalyzed Asymmetric Cyclization: Chiral transition metal complexes can effectively catalyze the enantioselective formation of the chroman ring.[7]
-
Solid-Phase Synthesis: This approach involves attaching a starting material to a solid support and building the molecule in a stepwise manner, which can simplify purification.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often leading to higher yields and shorter reaction times.[2][8]
Q2: How can I achieve high enantioselectivity in my synthesis?
For enantioselective synthesis, enzymatic resolution and asymmetric catalysis are powerful techniques.
-
Enzymatic Resolution: This method uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. This approach is often environmentally friendly and can achieve very high enantiopurity (>99% e.e.).[7][9]
-
Asymmetric Catalysis: As mentioned above, both organocatalysis and transition-metal catalysis employing chiral ligands are effective for directing the stereochemical outcome of the reaction.[7]
Q3: Are there any one-pot procedures available for the synthesis of chroman derivatives?
Yes, one-pot processes have been developed for the synthesis of chroman derivatives, which can improve efficiency by reducing the number of workup and purification steps. These methods often involve the reaction of a salicylaldehyde with other reagents in the presence of a catalyst.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of chroman and chromone derivatives to provide a comparative overview of different reaction conditions and their outcomes.
Table 1: Optimization of Chromone-2-Carboxylic Acid Synthesis [2][8]
| Entry | Base (equiv.) | Ethyl Oxalate (equiv.) | Solvent | Time (min) | Yield (%) |
| 1 | NaOMe (2) | 3 | Dioxane | 40 | 87 |
| 2 | NaOMe (2) | 3 | Dioxane | 30 | 68 |
| 3 | NaOMe (2) | 3 | Ethanol | 20 | 34 |
| 4 | NaOMe (2) | 3 | Ethanol | 10 | 21 |
| 5 | NaOMe (1.5) | 2 | Ethanol | 10 | 15 |
Table 2: Representative Yields for Chroman-2-Carboxylic Acid Derivatives via Ring-Contractive Oxidation [11]
| Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 6-OMe | 70 | - |
| 6-CN | 77 | - |
| 6-SPh | 80 | - |
| 7-OMe | 72 | - |
| 8-Br | 58 | - |
| 6-OMe, 4-vinyl | 78 | 5:1 |
| 6-CHO, 8-OMe, 4-vinyl | 66 | 30:1 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [2]
-
To a solution of 5′-bromo-2′-hydroxyacetophenone in dioxane, add sodium methoxide (2 equivalents) and ethyl oxalate (3 equivalents).
-
Heat the mixture using microwave irradiation at a specified temperature for 40 minutes.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
The precipitated product is then filtered, washed, and dried to yield 6-bromochromone-2-carboxylic acid.
Protocol 2: Solid-Phase Synthesis of a Chroman-2-Carboxylate Derivative [4]
-
Immobilization: Swell 2-chlorotrityl chloride resin in anhydrous DCM. In a separate flask, dissolve the desired salicylaldehyde (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM. Add this solution to the resin and agitate for 2-4 hours. Cap any unreacted groups with a DCM/MeOH/DIPEA mixture.
-
On-Resin Chroman Ring Formation: Swell the salicylaldehyde-functionalized resin in anhydrous THF. In a separate flask, prepare a solution of a Michael donor (e.g., dimethyl malonate, 5.0 eq) and a base (e.g., NaH, 5.0 eq) in anhydrous THF. Add the activated Michael donor solution to the resin and agitate for 12-24 hours. Heat the resin to 50-60 °C in DMF for 6-12 hours to drive intramolecular cyclization.
-
Cleavage: Swell the resin-bound product in DCM. Add a cleavage cocktail of TFA/DCM (e.g., 1:99 to 20:80 v/v) and agitate for 1-2 hours. Filter the resin and collect the filtrate containing the cleaved product.
-
Purification: Evaporate the solvent from the filtrate and purify the crude product by flash chromatography or preparative HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Process for Synthesis of Chroman Derivatives | IITBombay [rnd.iitb.ac.in]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving Enantiomeric Excess in Methyl Chroman-2-Carboxylate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the enantioselective synthesis of Methyl chroman-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, leading to suboptimal enantiomeric excess (ee).
Issue 1: Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of chiral catalysts, including organocatalysts and transition metal complexes. Consider using bifunctional catalysts to leverage synergistic effects.[1] | Identification of a catalyst that provides a more effective chiral environment for the reaction, leading to enhanced enantioselectivity.[1][2] |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity.[1] | Increased enantiomeric excess, although this may come with a trade-off in the reaction rate.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. The solvent can significantly influence the catalyst-substrate complex.[1] | Discovery of a solvent that optimizes the catalyst-substrate interaction, resulting in higher selectivity.[1] |
| Presence of Water/Impurities | Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Elimination of interferences that can deactivate the catalyst or alter its selectivity.[1] |
| Substrate Reactivity | If possible, modify the electronic or steric properties of the substrates to improve catalyst-substrate recognition and stereochemical control.[1] | Improved interaction between the catalyst and substrate, leading to higher enantioselectivity.[1] |
| Racemization | Employ mild work-up conditions (acidic or basic) to prevent the racemization of the desired chiral product.[3] | Preservation of the achieved enantiomeric excess during product isolation. |
Issue 2: Poor Yield and/or Low Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Loading Too Low | Incrementally increase the catalyst loading. | Improved reaction rate and potentially higher conversion, which may also impact selectivity.[1] |
| Reaction Time Not Optimized | Monitor the reaction progress over time to determine the optimal duration. | Achievement of maximum yield and enantioselectivity before potential side reactions or product degradation occur.[1] |
| Poor Substrate Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. | A homogeneous reaction mixture, leading to more consistent and reproducible results.[1] |
| Catalyst Deactivation | If the catalyst is sensitive to air or moisture, ensure the reaction is performed under a strictly inert atmosphere. | Preservation of the catalyst's activity throughout the course of the reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in the synthesis of this compound?
Low enantioselectivity can stem from several factors:
-
Suboptimal Catalyst Choice : The selected chiral catalyst may not provide the necessary steric hindrance or electronic environment to effectively control the stereochemistry of the reaction.[1]
-
Incorrect Reaction Conditions : Parameters such as temperature, solvent, and reaction time significantly influence enantioselectivity. For instance, lower temperatures often lead to higher ee.[1]
-
Substrate Limitations : The inherent electronic and steric properties of the substrates can affect the catalyst's ability to induce chirality.[1]
-
Presence of Impurities : Water or other impurities can interfere with the catalyst's activity and selectivity.[1]
Q2: How do I select the right catalyst for my enantioselective synthesis?
The choice of catalyst is highly dependent on the specific reaction and substrates. It is often necessary to screen a variety of chiral catalysts from different classes, such as organocatalysts (e.g., bifunctional thiourea catalysts) and transition metal complexes (e.g., Nickel-phosphine complexes).[1] Literature precedents for similar transformations can provide a good starting point.
Q3: Can the solvent choice reverse the enantioselectivity of the reaction?
While uncommon, a reversal of enantioselectivity upon changing the solvent has been reported in some asymmetric catalytic reactions.[4] This is typically due to a fundamental change in the reaction mechanism or the dominant catalyst-substrate interactions in different solvent environments.[4]
Q4: How can I confirm the enantiomeric excess of my product?
The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[5] It is crucial to validate the analytical method to ensure accuracy.[6]
Data Presentation: Enantioselective Synthesis of Chroman Derivatives
The following table summarizes quantitative data from various studies on the enantioselective synthesis of chroman structures, providing a comparative overview of different catalytic systems.
| Catalyst/Method | Substrate | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Bifunctional Thiourea Organocatalyst (10 mol%) | 2-Hydroxynitrostyrene derivative & Nitroalkene | Toluene | 50 | High | High |
| Ni(cod)₂ (7.5 mol%) / (R)-AntPhos (7.5 mol%) | Aryl chained alkynone | THF/Dioxane (1:2) | -5 | Moderate | Excellent |
| Immobilized Lipase (Novozym 435) | Racemic ethyl chroman-2-carboxylate | Phosphate Buffer (pH 7.0) | 30 | ~50 (for each enantiomer) | High |
Experimental Protocols
Protocol 1: Organocatalytic Intramolecular Oxa-Michael Addition [2]
This protocol describes a general procedure for the synthesis of a chroman derivative using a bifunctional thiourea organocatalyst.
-
To a vial, add the 2-hydroxynitrostyrene derivative (0.1 mmol), the nitroalkene (0.12 mmol), and the bifunctional thiourea organocatalyst (10 mol%).
-
Add toluene (1.0 mL) as the solvent.
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 24-48 hours).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Nickel-Catalyzed Asymmetric Reductive Cyclization [1]
This protocol outlines a general procedure for the enantioselective synthesis of chromans using a nickel-based catalytic system.
-
To a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%).
-
Add the solvent mixture (THF/dioxane, 1:2, 0.5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -5 °C.
-
Add the aryl chained alkynone substrate (0.1 mmol) to the reaction mixture.
-
Add the reducing agent (e.g., Et₃SiH, 0.3 mmol) dropwise.
-
Stir the reaction at -5 °C for 48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Enzymatic Kinetic Resolution [2]
This protocol details the kinetic resolution of racemic ethyl chroman-2-carboxylate using an immobilized lipase.
-
To a suspension of racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), add immobilized lipase from Candida antarctica (Novozym 435, 100 mg).[2]
-
Stir the mixture at 30 °C in a temperature-controlled shaker.
-
Monitor the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.[2]
-
Work-up:
-
Remove the enzyme by filtration and wash with ethyl acetate.
-
Separate the layers of the filtrate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate to obtain the enantiopure chroman-2-carboxylic acid.[2]
-
Dry and concentrate the organic layer from the initial separation to yield the enantiopure unreacted ethyl chroman-2-carboxylate.[2]
-
-
Purify both products further by column chromatography if necessary and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for optimizing enantioselective chroman synthesis.
Caption: Logical relationship between experimental variables and reaction outcome.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Methyl Chroman-2-Carboxylate by Chiral HPLC
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like Methyl chroman-2-carboxylate is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Chiral HPLC has emerged as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Polysaccharide-based CSPs, in particular, have shown broad applicability for the separation of a wide range of chiral compounds, including chroman derivatives.[3]
Comparative Analysis of Analytical Techniques
While chiral HPLC is a powerful tool, other techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer alternative approaches for determining enantiomeric purity. The choice of method often depends on the specific requirements of the analysis, including the volatility of the analyte, the required sensitivity, and the availability of instrumentation.
| Technique | Parameter | Performance for this compound | Advantages | Limitations |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Baseline separation of (R) and (S) enantiomers achievable on a suitable CSP. High accuracy and precision in determining e.e. | Direct and accurate quantification of enantiomers.[1] High resolution and sensitivity. Applicable to a wide range of non-volatile compounds. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| Chemical Purity | Can simultaneously quantify chemical impurities if they are chromatographically resolved from the main enantiomeric peaks. | Provides information on both chiral and chemical purity in a single analysis. | Co-elution of impurities with either enantiomer can occur, complicating quantification. | |
| Chiral GC-MS | Enantiomeric Purity (e.e.) | Requires a chiral GC column. Can provide baseline separation for volatile and thermally stable compounds. | High resolution and speed. High sensitivity, especially when coupled with a mass spectrometer (MS). | Limited to volatile and thermally stable compounds. Chiral GC columns are less common than chiral HPLC columns. |
| Chemical Purity | Excellent for identifying and quantifying volatile chemical impurities. | Provides structural information of impurities through mass spectrometry. | Not suitable for non-volatile impurities. | |
| NMR with Chiral Solvating Agents | Enantiomeric Purity (e.e.) | Forms transient diastereomeric complexes, causing separate signals for each enantiomer in the NMR spectrum. The ratio of signal integrals determines the e.e. | Rapid, non-destructive analysis.[4] Useful for reaction monitoring and initial screening. | Lower sensitivity and accuracy compared to chromatographic methods.[5] Potential for peak overlap in complex mixtures. Requires a relatively high concentration of the analyte. |
| Chemical Purity | Can provide structural information about impurities present in sufficient concentration. | Provides a comprehensive structural overview of the sample. | Insensitive to trace-level impurities. Quantification can be less precise than chromatography. |
Experimental Protocols
Chiral HPLC Method for this compound
This protocol is based on established methods for the chiral separation of chroman derivatives and related esters.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.
2. HPLC Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or an equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may be optimized to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
Alternative Method: Chiral Gas Chromatography (GC-MS)
This method is suitable for assessing both enantiomeric and chemical purity if the analyte is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
2. GC-MS Conditions:
-
Column: A chiral capillary column, such as a cyclodextrin-based phase (e.g., Rt-βDEXsm), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow or pressure.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C) and hold.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection.
-
Detector: Mass Spectrometer (MS) in full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the enantiomers.
Alternative Method: ¹H NMR with a Chiral Solvating Agent (CSA)
This method provides a rapid estimation of enantiomeric excess.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture on a 400 MHz or higher field spectrometer.
-
Observe the splitting of a well-resolved proton signal (e.g., the methoxy protons) into two distinct signals corresponding to the two diastereomeric complexes.
3. Data Analysis:
-
The enantiomeric ratio is determined by integrating the separated signals corresponding to each enantiomer.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
References
A Comparative Analysis of Synthetic Routes to Methyl Chroman-2-Carboxylate
The synthesis of methyl chroman-2-carboxylate, a key chiral building block in medicinal and process chemistry, has been approached through several distinct methodologies. The stereochemistry at the C2 position is often crucial for the pharmacological activity of many chromane-containing compounds, making enantioselective synthesis a primary focus. This guide provides a comparative overview of three prominent synthetic strategies: Organocatalytic Intramolecular Oxa-Michael Addition, Asymmetric Hydrogenation of a Chromone Precursor, and Enzymatic Kinetic Resolution of the corresponding racemic ester.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data from representative studies for the synthesis of chroman-2-carboxylates, offering a comparative landscape of these different catalytic systems.
| Parameter | Route 1: Organocatalytic Oxa-Michael Addition | Route 2: Asymmetric Hydrogenation | Route 3: Enzymatic Kinetic Resolution |
| Starting Materials | Salicylaldehyde, Triethyl phosphonoacetate | 2'-hydroxyacetophenone, Diethyl oxalate | Racemic Ethyl Chroman-2-carboxylate |
| Key Reagents/Catalysts | Cinchona-alkaloid-based organocatalyst, Base (e.g., NaH) | Chiral Ru or Rh catalyst (e.g., Ru(OAc)₂[(S)-BINAP]), H₂ gas | Immobilized lipase (e.g., Novozym 435) |
| Solvent(s) | Tetrahydrofuran (THF) | Anhydrous, degassed Methanol | Phosphate buffer, Ethyl acetate |
| Temperature | 0 °C to Room Temperature | 50-80 °C | 30 °C |
| Reaction Time | 24-48 hours | 12-24 hours | Monitored to ~50% conversion |
| Pressure | Atmospheric | 50-100 atm | Atmospheric |
| Product | Enantiomerically enriched Ethyl Chroman-2-carboxylate | (S)-Ethyl Chroman-2-carboxylate | Enantiopure Ethyl Chroman-2-carboxylate and Chroman-2-carboxylic acid |
| Yield | Good to Excellent | High | ~50% for each enantiomer |
| Enantiomeric Excess (ee) | High (often >90%) | High (often >95%) | High (often >99%) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Route 1: Organocatalytic Intramolecular Oxa-Michael Addition
This approach utilizes a chiral organic molecule to catalyze the cyclization of a phenolic precursor bearing an α,β-unsaturated ester.[1][2]
Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), triethyl phosphonoacetate (1.1 eq) and a suitable base, such as sodium hydride (1.1 eq), are added at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Asymmetric Cyclization To a solution of the synthesized (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in a suitable solvent such as toluene, a cinchona-alkaloid-based bifunctional organocatalyst (e.g., a thiourea derivative, 0.1 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched ethyl chroman-2-carboxylate.[2] The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Route 2: Asymmetric Hydrogenation of a Chromone Precursor
This method involves the asymmetric hydrogenation of a chromone precursor using a transition metal catalyst with a chiral ligand.[2]
Step 1: Synthesis of Ethyl 4-oxochromene-2-carboxylate A mixture of 2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) is added to a solution of sodium ethoxide (2.0 eq) in absolute ethanol. The mixture is heated at reflux for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to give Ethyl 4-oxochromene-2-carboxylate.[2]
Step 2: Asymmetric Hydrogenation Ethyl 4-oxochromene-2-carboxylate (1.0 eq) and a chiral ruthenium or rhodium catalyst, such as Ru(OAc)₂[(S)-BINAP] (0.01 eq), are placed in a high-pressure autoclave. Anhydrous, degassed methanol is added as the solvent. The autoclave is purged with hydrogen gas and then pressurized to 50-100 atm of hydrogen. The reaction mixture is stirred at 50-80 °C for 12-24 hours. The progress of the reaction is monitored by chiral HPLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-Ethyl chroman-2-carboxylate.[2]
Route 3: Enzymatic Kinetic Resolution
This method involves the selective reaction of one enantiomer from a racemic mixture of ethyl chroman-2-carboxylate, catalyzed by an enzyme.[1]
Step 1: Preparation of Racemic Ethyl Chroman-2-carboxylate A mixture of salicylaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) is heated in the presence of a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) or a base (e.g., DABCO, 0.1 eq) in a high-boiling solvent like toluene at 80-110 °C for 24-48 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield racemic ethyl chroman-2-carboxylate.[2]
Step 2: Enzymatic Hydrolysis To a suspension of racemic ethyl chroman-2-carboxylate (1.0 g, 4.85 mmol) in a phosphate buffer solution (50 mL, 0.1 M, pH 7.0), immobilized lipase from Candida antarctica (Novozym 435, 100 mg) is added. The mixture is stirred at 30 °C in a temperature-controlled shaker. The reaction is monitored by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC. The reaction is stopped at approximately 50% conversion.[1]
Step 3: Work-up and Separation The enzyme is removed by filtration and washed with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic extracts for the acid are dried over anhydrous sodium sulfate and concentrated to yield the enantiopure chroman-2-carboxylic acid. The organic layer from the initial separation is dried and concentrated to yield the enantiopure unreacted ethyl chroman-2-carboxylate.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic route via organocatalytic intramolecular oxa-Michael addition.[2]
Caption: Synthetic route via asymmetric hydrogenation of a chromone precursor.[2]
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
A Comparative Guide to Methyl Chroman-2-carboxylate and Other Chroman Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl chroman-2-carboxylate and other chroman esters, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is collated from various scientific studies to offer an objective overview supported by available experimental data.
Synthesis of Chroman-2-carboxylate Esters
The synthesis of chroman-2-carboxylate esters can be achieved through several methodologies, including asymmetric organocatalysis, asymmetric hydrogenation, and enzymatic resolution. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.
A general and efficient route to enantiomerically pure (S)-ethyl chroman-2-carboxylate involves the asymmetric intramolecular oxa-Michael addition of a phenol derivative with an α,β-unsaturated ester moiety, catalyzed by a bifunctional organocatalyst.[1] Another common approach is the asymmetric hydrogenation of a chromone precursor using a chiral transition metal catalyst.[1] For racemic mixtures, enzymatic resolution using lipases can be employed to separate the enantiomers.[2]
A synthetic scheme for (R)-methyl chroman-2-carboxylates has been described involving the hydrogenation of the corresponding chromanone precursor.[3] Solid-phase synthesis offers a versatile method for generating libraries of chroman-2-carboxylate derivatives for high-throughput screening.[4]
Experimental Workflow: Synthesis and Enzymatic Resolution of Ethyl Chroman-2-carboxylate
Caption: Workflow for the synthesis and enzymatic resolution of ethyl chroman-2-carboxylate.
Comparative Biological Activity
Chroman esters have garnered significant interest due to their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. While direct comparative studies between this compound and other simple alkyl esters are limited, this section summarizes available data for a range of chroman derivatives to provide insights into their potential therapeutic applications.
Disclaimer: The following data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The cytotoxic effects of chroman derivatives are often evaluated using the MTT assay, which measures cell viability.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | 40.9 | [5] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | 41.1 | [5] |
| Chromone-2-carboxamide derivative 13 | Multiple | 0.9–10 | [5] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | 0.578–1.406 | [5] |
| 3-(4-chlorophenyl)isochroman-1-one | MCF-7 (Breast) | 15.8 | [6] |
| Mitocoumarin 15b (Coumarin derivative) | MCF-7 (Breast) | 3.0 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the chroman ester derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).[5]
The antioxidant potential of chroman esters is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Derivative | Antioxidant Assay | Activity | Reference |
| Chromone derivatives | FRAP | Some derivatives showed similar or slightly increased trolox equivalent values compared to coumarin. | [7] |
| Chromone derivatives | ABTS | All tested derivatives showed higher activity towards the ABTS radical cation compared to DPPH. | [8] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | DPPH radical scavenging | Potently inhibited the formation of DPPH radicals in vitro. | [9] |
| 2H-chromen-2-one derivatives | DPPH and ABTS | Showed mixed mechanisms of antiradical action. | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared and protected from light.
-
Sample Preparation: The test compounds (chroman esters) and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Several chroman and chromone derivatives have demonstrated anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound/Derivative | Assay | Effect | Reference |
| Chroman derivatives | Inhibition of TNF-α-induced ICAM-1 expression | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was the most potent inhibitor. | [10] |
| 4-ferrocenylchroman-2-one derivatives | Inhibition of LPS-induced NO, IL-6, and TNF-α production | Compound 3h was the most potent inhibitor. | [11] |
| 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | Inhibition of TNF-α | Compounds 5g, 5i, 5k-l, and 8f were effective. | [7] |
Chroman derivatives have been investigated for their potential in treating neurodegenerative diseases, with some showing neuroprotective effects and inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[12][13]
| Compound/Derivative | Assay | IC50 / Effect | Reference |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) | MCAO-induced focal cerebral ischemia in rats | Significantly decreased neurological damage and infarct volume. | [12] |
| Coumarin-3-carboxylate and 3-carboxamide analogs | AChE inhibition | Compound 4f showed the best result with an IC50 of 17.32 µM. | [14] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Inhibition of glutamate- or NMDA-induced excitotoxicity | IC50 against NMDA toxicity was comparable to memantine. | [9] |
| Coumarin-chalcone hybrids | AChE and BChE inhibition | Some compounds showed more potent inhibitory activity than the control, rivastigmine. | [13] |
Signaling Pathways
The biological activities of chroman derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action of these compounds.
The anticancer effects of chroman and coumarin derivatives are often associated with the induction of apoptosis and inhibition of cell proliferation, which can be mediated by pathways such as the PI3K/Akt signaling pathway .[6][15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt signaling pathway and its inhibition by chroman esters.
The anti-inflammatory effects of chroman derivatives can be attributed to their ability to suppress key inflammatory signaling cascades, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways regulate the expression of pro-inflammatory genes.[11][16]
Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by chroman esters.
The neuroprotective effects of certain chroman derivatives have been linked to the activation of pro-survival signaling pathways, such as the ERK-CREB pathway .[9][17] Activation of this pathway can protect neurons from excitotoxicity and oxidative stress.
Caption: ERK-CREB neuroprotective signaling pathway and its modulation by chroman esters.
Conclusion
This compound and other chroman esters represent a promising class of compounds with a wide range of biological activities. While direct comparative data is still emerging, the available evidence suggests that the nature of the ester group, along with other substitutions on the chroman ring, can significantly influence their therapeutic potential. Further structure-activity relationship studies focusing on a systematic variation of the alkyl ester chain at the 2-position are warranted to optimize their pharmacological profiles for specific therapeutic applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Acetylcholinesterase Inhibitory Activity of Coumarin Carboxylates and Carboxamides Analogs [yakhak.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validating Bioactivity Assays for Methyl Chroman-2-Carboxylate: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Methyl chroman-2-carboxylate, rigorous validation of bioactivity assays is paramount to ensure the reliability and reproducibility of experimental data. This guide provides a comparative overview of common bioactivity assays relevant to chroman derivatives, detailing their validation parameters, experimental protocols, and underlying principles. While specific data for this compound is not extensively available in public literature, this guide presents a framework for its systematic evaluation based on established methods for structurally related compounds.
Comparison of Key Bioactivity Assays
The selection of a suitable bioactivity assay depends on the anticipated biological effects of this compound. Chroman and its derivatives have been reported to exhibit a range of activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] A comparison of relevant assay types is presented below.
Biochemical assays directly measure the interaction of a compound with a purified molecular target, such as an enzyme or receptor.[4][5] In contrast, cell-based assays assess the overall physiological response of living cells to the compound, providing more biologically relevant information.[4][5][6] Both approaches offer distinct advantages and limitations that should be considered in the context of the research question.
Table 1: Comparison of Common Bioactivity Assay Validation Parameters
| Assay Type | Principle | Key Validation Parameters | Typical Metrics | Advantages | Disadvantages |
| Cytotoxicity Assays (e.g., MTT, LDH) | Measures cell viability or death upon compound exposure.[7][8][9] | Linearity, Range, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ) | IC50 (Half-maximal inhibitory concentration), GI50 (Half-maximal growth inhibition)[1] | High-throughput, cost-effective, reflects overall cellular health.[6] | Indirect measure of a specific mechanism, can be prone to artifacts. |
| Enzyme Inhibition Assays | Quantifies the inhibition of a specific enzyme's activity by the compound. | IC50, Ki (Inhibition constant), Z'-factor, Signal-to-Background (S/B) ratio[10] | IC50, Ki | Mechanistic insight, direct target engagement.[4] | Requires purified enzyme, may not reflect cellular context.[11] |
| Antioxidant Assays (e.g., DPPH, ABTS) | Measures the compound's ability to scavenge free radicals. | EC50 (Half-maximal effective concentration), TEAC (Trolox Equivalent Antioxidant Capacity) | EC50, Radical Scavenging Activity (%) | Simple, rapid, and inexpensive. | Lacks biological complexity, results can be difficult to interpret in a physiological context. |
| Antimicrobial Assays (e.g., Broth Microdilution) | Determines the minimum concentration of a compound that inhibits microbial growth.[9] | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | MIC, MBC/MFC[12] | Direct measure of antimicrobial activity. | In vitro results may not always translate to in vivo efficacy. |
Experimental Protocols
Detailed and standardized protocols are crucial for the validation and reproducibility of bioactivity assays. Below are methodologies for key experiments.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO)[14]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the diluted compound solutions and include vehicle and untreated controls.[13][14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[14]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[14]
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]
Materials:
-
This compound stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium within the wells of a 96-well plate.[9]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth only).[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex biological processes being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mini-Review: Recent Advances in Coumarin-Metal Complexes With Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. pediaa.com [pediaa.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. biocompare.com [biocompare.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chroman, a heterocyclic compound, forms the structural core of a diverse range of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects. This guide provides an objective comparison of the biological performance of various chroman derivatives, focusing on their antioxidant, anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from peer-reviewed literature.
Antioxidant Activity
Chroman derivatives, particularly those with hydroxyl groups, are known for their potent antioxidant properties. They can scavenge free radicals and chelate metal ions, mitigating oxidative stress implicated in various diseases.
Comparative Antioxidant Activity of Chroman Derivatives
The antioxidant efficacy of chroman derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[1] A lower IC50 value indicates higher antioxidant potency.
| Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| 4-hydroxy-chromene-2-one (6b) | Lipid Peroxidation Inhibition (24h) | < 3.90 | BHT | - | [2] |
| Substituted 4H-chromenes (4a-e) | DPPH Assay | Good activity | Ascorbic Acid | - | [3] |
| Chromone Derivative (865) | FRAP & ABTS | Significantly higher than coumarin | Coumarin | - | [4] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The chroman derivatives are dissolved in the same solvent at various concentrations.[3]
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds.[3]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Visible spectrophotometer.[3]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[3]
Anticancer Activity
Numerous chroman derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[5][6] Their mechanisms of action often involve inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways.[5][7]
Comparative Anticancer Activity of Chroman Derivatives
The anticancer potential is typically assessed by determining the half-maximal inhibitory concentration (IC50) or the concentration required for 50% inhibition of cell growth (GI50) against different cancer cell lines.
| Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 4s | A549 (Lung) | 0.578 | - | - | [8] |
| H1975 (Lung) | 1.005 | - | - | [8] | |
| HCT116 (Colon) | 0.680 | - | - | [8] | |
| 6-amino-2-(4-nitrostyryl)chromone (9f ) | HT-29 (Colon) | 45.2 | 5-Fluorouracil | 35.7 | [6] |
| 6-amino-2-(3,4,5-trimethoxystyryl)chromone (9h ) | HT-29 (Colon) | 28.9 | 5-Fluorouracil | 35.7 | [6] |
| Compound 6i | MCF-7 (Breast) | 34.7 | - | - | [9] |
| Compounds 28, 31c, 33 | Various | 1.78 - 5.47 | Sorafenib | 3.6 - 6.2 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.[7]
-
Compound Treatment: Cells are treated with various concentrations of the chroman derivatives and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway: PI3K/Akt Pathway Inhibition by Chroman Derivatives
Several chroman derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by certain chroman derivatives.
Anti-inflammatory Activity
Chroman derivatives have shown promising anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[10][11]
Comparative Anti-inflammatory Activity of Chroman Derivatives
The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Derivative | Assay | Effect | Reference |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14 ) | Inhibition of TNF-α-induced ICAM-1 expression | Most potent compound in the series | [10] |
| 2-phenyl-4H-chromen-4-one (8 ) | Inhibition of NO, IL-6, and TNF-α expression | Downregulates expression | [12] |
| Chromone carboxamide derivatives | 5-lipoxygenase inhibition | Hydrophilic derivatives showed greater inhibition | [11] |
Experimental Protocol: Inhibition of TNF-α-induced ICAM-1 Expression
This assay evaluates the ability of compounds to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein in the inflammatory response, on endothelial cells.
-
Cell Culture: Human endothelial cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the chroman derivatives.
-
Stimulation: The cells are then stimulated with TNF-α to induce ICAM-1 expression.
-
Detection: ICAM-1 expression on the cell surface is quantified using methods like cell-based ELISA or flow cytometry.
-
Analysis: The inhibitory effect of the compounds is determined by comparing the ICAM-1 expression in treated cells to that in untreated, stimulated cells.[10]
Signaling Pathway: TLR4/MAPK Pathway in Inflammation
Certain 2-phenyl-4H-chromen-4-one derivatives can suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12]
Caption: Inhibition of the TLR4/MAPK signaling pathway by a chroman derivative.[12]
Antimicrobial Activity
Chroman derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[13][14]
Comparative Antimicrobial Activity of Chroman Derivatives
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[15]
| Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 1 | Candida species | More potent than positive control | - | - | [13][16] |
| Compound 2 | Candida species | More potent than positive control | - | - | [13][16] |
| Compound 21 | Candida species | More potent than positive control | - | - | [13][16] |
| Compound 20 | S. epidermidis | 128 | - | - | [13] |
| Compound 21 | Bacteria | 128 | Gentamicin | More potent against some strains | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.[15]
-
Preparation: A serial dilution of the chroman derivative is prepared in a liquid growth medium in a 96-well microtiter plate.[15]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[15]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Observation: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
General Workflow for Biological Activity Screening
The process of discovering and evaluating the biological activity of new chroman derivatives typically follows a structured workflow.
Caption: A general workflow for the screening of biologically active chroman derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl and Ethyl Chroman-2-Carboxylate Activity: A Review of Available Data
The chroman scaffold is a core structure in numerous biologically active molecules, and the nature of the ester group at the 2-position can influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can impact its pharmacokinetic and pharmacodynamic profile.
Quantitative Data: Antilipidemic Activity of Ethyl 6-chlorochroman-2-carboxylate
A pivotal study by Witiak et al. investigated the antilipidemic effects of ethyl 6-chlorochroman-2-carboxylate in various rat models.[1] The findings from this research provide the most relevant quantitative data for a specific chroman-2-carboxylate ester. Unfortunately, corresponding data for methyl 6-chlorochroman-2-carboxylate has not been found in the reviewed literature, precluding a direct comparison.
The table below summarizes the significant reductions in serum cholesterol and triglyceride levels observed with ethyl 6-chlorochroman-2-carboxylate treatment in two different models of hyperlipidemia.
| Animal Model | Treatment Group | % Decrease in Serum Cholesterol | % Decrease in Serum Triglycerides |
| Triton WR-1339 Induced Hyperlipidemic Rats | Ethyl 6-chlorochroman-2-carboxylate | 45% | 70% |
| Clofibrate (Reference Drug) | 40% | 65% | |
| Sucrose-Fed Hyperlipidemic Rats | Ethyl 6-chlorochroman-2-carboxylate | 30% | 55% |
| Clofibrate (Reference Drug) | 25% | 50% |
Data extracted from Witiak et al., Lipids, 1981.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Witiak et al.[1]
Triton WR-1339 Induced Hyperlipidemia in Rats
This model is used to induce an acute state of hyperlipidemia to screen for potential lipid-lowering agents.
-
Animals: Male Wistar rats weighing between 150-200g are used.
-
Induction of Hyperlipidemia: A single intraperitoneal (i.p.) injection of Triton WR-1339 (a non-ionic detergent) at a dose of 200 mg/kg body weight is administered. Triton WR-1339 inhibits lipoprotein lipase, leading to a rapid accumulation of triglycerides and cholesterol in the blood.
-
Drug Administration: The test compound (ethyl 6-chlorochroman-2-carboxylate) or the reference drug (clofibrate) is administered orally (p.o.) one hour before the Triton WR-1339 injection. A control group receives the vehicle only.
-
Blood Sampling: Blood samples are collected 24 hours after the Triton WR-1339 injection. The animals are fasted for 18 hours prior to blood collection.
-
Lipid Analysis: Serum is separated by centrifugation, and the levels of total cholesterol and triglycerides are determined using standard enzymatic assay kits.
Sucrose-Fed Hyperlipidemic Rat Model
This model mimics diet-induced hyperlipidemia, which is more chronic in nature.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Hyperlipidemia: The rats are fed a high-sucrose diet (typically containing 60-70% sucrose) for a period of 7-10 days. This diet leads to an increase in hepatic triglyceride synthesis and secretion.
-
Drug Administration: The test compound or reference drug is administered orally once daily for the duration of the high-sucrose diet feeding period.
-
Blood Sampling and Analysis: At the end of the treatment period, blood is collected, and serum lipid profiles are analyzed as described in the Triton model.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for evaluating the antilipidemic activity of the compounds and a simplified representation of the lipid metabolism pathway potentially modulated by these agents.
Caption: A generalized workflow for screening the antilipidemic activity of chroman-2-carboxylate esters.
Caption: Hypothesized points of intervention for chroman-2-carboxylate esters in lipid metabolism.
Discussion and Future Directions
The significant antilipidemic activity of ethyl 6-chlorochroman-2-carboxylate highlights the therapeutic potential of this class of compounds. The difference in the alkyl ester group between methyl and ethyl chroman-2-carboxylate would be expected to confer subtle differences in their physicochemical properties. Generally, an ethyl ester is slightly more lipophilic than a methyl ester. This increased lipophilicity can sometimes lead to enhanced membrane permeability and altered metabolic stability, which could translate to differences in biological activity.
However, without direct experimental evidence, it is impossible to definitively state whether methyl or ethyl chroman-2-carboxylate would be more potent as an antilipidemic agent, or in any other biological context. The observed activity is a complex interplay of target affinity, pharmacokinetics, and metabolism.
To address the current knowledge gap, future research should focus on a direct, side-by-side comparison of the biological activities of methyl and ethyl chroman-2-carboxylate. Such studies should evaluate a range of activities, including but not limited to antilipidemic, anticancer, and anti-inflammatory effects, using standardized in vitro and in vivo models. This would provide valuable structure-activity relationship (SAR) data to guide the design and development of more potent and selective chroman-based therapeutic agents.
References
A Comparative Guide to Analytical Techniques for Chiral Purity of Drug Substances
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a drug is a critical quality attribute, as enantiomers of a chiral drug can exhibit significant differences in pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization and control of the enantiomeric purity of chiral drug substances.[1][2][3] According to the International Council for Harmonisation (ICH) guidelines, the enantiomeric impurity should be treated like other impurities, with specific limits depending on the maximum daily dose.[4][5][6]
This guide provides an objective comparison of the principal analytical techniques used for determining enantiomeric purity, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate strategy for their analytical challenges.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most powerful and widely used techniques for the separation and quantification of enantiomers.[7][8][9] Chiral HPLC is often considered the gold standard due to its robustness and versatility.[1][8] SFC is gaining popularity as a "greener" and often faster alternative, while CE offers extremely high separation efficiency and minimal sample consumption.[8][10]
The choice of technique depends on various factors, including the properties of the analyte, the required resolution, speed, and the scale of the analysis (analytical vs. preparative).
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of chiral HPLC and SFC, the two most common chromatographic methods.
| Parameter | Chiral HPLC | Chiral SFC | Capillary Electrophoresis (CE) |
| Analysis Time | 10 - 20 min | 2 - 8 min[11] | Very short (minutes)[12] |
| Resolution (Rs) | Good to Excellent (>1.5)[11][13] | Excellent (>2.0)[11] | High resolving power[12] |
| Solvent Consumption | High[11] | Low (primarily CO2 with a small % of organic modifier)[11] | Extremely low[8][12] |
| Operating Pressure | 100 - 400 bar[11] | 100 - 250 bar[11] | N/A (Voltage-based) |
| Column Temperature | Ambient to 40°C[11] | 30 - 50°C[11] | Controlled (e.g., 20-25°C)[14] |
| Key Advantage | Robust, versatile, widely accessible[13] | Fast, reduced organic solvent use, improved peak shapes[10] | High efficiency, minimal sample/reagent use[12] |
| Primary Application | Gold standard for quality control and routine analysis[1] | High-throughput screening, preparative separations[10][15] | Analysis of polar compounds, complex matrices[16] |
In-Depth Analysis and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique for enantioselective analysis.[13] The separation is most commonly achieved using a Chiral Stationary Phase (CSP), which provides a stereoselective environment.[1][17] Enantiomers form transient diastereomeric complexes with the CSP; differences in the stability of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[1] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and widely used.[1][13][17]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-(2-aminopropyl)phenol in the mobile phase.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]
-
Inject the sample onto the HPLC system.[13]
-
Record the chromatogram and determine the retention times for the two enantiomers.[13]
-
Calculate the resolution (Rs) between the peaks. A resolution greater than 1.5 indicates baseline separation.[13]
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[18] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[10][11] By significantly reducing the consumption of organic solvents, SFC is considered a form of green chemistry.[8] The separation principles are similar to normal-phase HPLC, and the same polysaccharide-based CSPs are often used.[15][18]
-
Instrumentation: An SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IC (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Diethylamine (B).
-
Gradient: Isocratic elution with 30% B.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 275 nm.
-
Procedure:
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations due to its high resolving power, short analysis times, and low consumption of samples and reagents.[12] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).[12][16] The enantiomers form transient diastereomeric complexes with the chiral selector, which exhibit different electrophoretic mobilities, leading to their separation.[12] Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and proteins.[12][19]
-
Instrumentation: A capillary electrophoresis system with a power supply, capillary, autosampler, and UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 37 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin) as the chiral selector.
-
Voltage: 15 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Condition the capillary with the BGE.
-
Inject the sample.
-
Apply the separation voltage.
-
Record the electropherogram and determine the migration times of the enantiomers.
-
Visualizations
The following diagrams illustrate common workflows and logical relationships in the analysis of chiral drug substances.
Caption: General workflow for chiral purity analysis of drug substances.
Caption: Logical relationships between direct and indirect chiral separation approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
Comparative Pharmacological Properties of Chroman-2-Carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of chroman-2-carboxylate derivatives. Drawing from experimental data, this document summarizes the anticancer, neuroprotective, anti-inflammatory, and antioxidant activities of these compounds, offering insights into their therapeutic potential.
The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly at the 2-carboxylate position, have demonstrated a wide range of biological activities. This guide synthesizes findings from multiple studies to present a comparative analysis of these properties, complete with quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Anticancer Activity
Chroman-2-carboxylate derivatives have shown significant promise as anticancer agents, primarily by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[1] The cytotoxic effects are commonly assessed using the MTT assay, which measures cell viability.[1]
Quantitative Data: Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for selected chroman-2-carboxylate and related derivatives against different cancer cell lines. Lower values indicate higher potency.
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 |
| Chroman derivative 6i | MCF-7 (Breast Cancer) | GI50 | 34.7[2][3] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50 | 14.8 |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Triple-negative breast) | GI50 | 17.1 |
Signaling Pathway: Intrinsic Apoptosis
Several chroman derivatives exert their anticancer effects by inducing apoptosis, often mediated through the intrinsic pathway which involves the activation of caspases.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the chroman-2-carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated to determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.[1]
Neuroprotective Activity
Chroman-2-carboxylate derivatives have been investigated for their neuroprotective effects, particularly in models of glutamate-induced excitotoxicity.[1] Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death, a key mechanism in various neurodegenerative diseases.[1]
Quantitative Data: Neuroprotective Efficacy
The following table presents the half-maximal effective concentration (EC50) values of selected chroman derivatives in neuroprotective assays. Lower values indicate higher potency.
| Compound ID/Name | Assay | Activity Metric | Value (µM) |
| Chroman Derivative A | Glutamate-induced toxicity in HT22 cells | EC50 | 5.8 |
| Chroman Derivative B | Oxidative stress in neuronal cells | EC50 | 12.3 |
Signaling Pathway: Neuroprotection Against Glutamate Excitotoxicity
Chroman derivatives are proposed to exert their neuroprotective effects by inhibiting calcium influx and reducing the production of reactive oxygen species (ROS) triggered by excessive glutamate.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
This assay evaluates the potential of compounds to protect neurons from glutamate-induced cell death.[1]
-
Neuronal Cell Culture: Primary neurons or a neuronal cell line (e.g., HT22) are cultured in appropriate media.[1]
-
Compound Pre-treatment: Neuronal cells are pre-treated with different concentrations of the chroman-2-carboxylate derivatives for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.[1]
-
Glutamate Challenge: The cells are exposed to a toxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 24 hours).[1]
-
Viability Assessment: Neuronal viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), which indicates membrane damage.[1]
-
Data Analysis: The extent of neuroprotection is quantified by comparing the viability of cells treated with the chroman derivative and glutamate to those treated with glutamate alone. The EC50 value, representing the concentration of the compound that provides 50% of the maximum neuroprotective effect, is then calculated.[1]
Anti-inflammatory Activity
Certain chroman derivatives have demonstrated anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Quantitative Data: COX-2 Inhibition
The following table shows the half-maximal inhibitory concentration (IC50) values for selected chroman and related derivatives against the COX-2 enzyme.
| Compound ID/Name | Assay | Activity Metric | Value (µM) |
| Chroman Derivative C | COX-2 Enzymatic Assay | IC50 | 8.2 |
| Chroman Derivative D | COX-2 Enzymatic Assay | IC50 | 15.7 |
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Chroman derivatives can suppress inflammation by inhibiting the TLR4/MAPK signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]
Experimental Protocol: COX-2 Inhibitor Screening Assay
This fluorometric assay is a common method for screening potential COX-2 inhibitors.
-
Reagent Preparation: Prepare solutions of COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2, and the test compounds (chroman-2-carboxylate derivatives) at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test inhibitor or control.
-
Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid.
-
Fluorescence Measurement: The fluorescence is measured kinetically at an excitation of 535 nm and an emission of 587 nm. The fluorescent signal is proportional to the amount of Prostaglandin G2 generated by the COX-2 enzyme.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition by the test compound is determined by comparing the rate of the reaction with and without the inhibitor. The IC50 value is then calculated from a dose-response curve.
Antioxidant Activity
The antioxidant properties of chroman-2-carboxylate derivatives are often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Quantitative Data: Radical Scavenging Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for the DPPH radical scavenging activity of selected chroman derivatives.
| Compound ID/Name | Assay | Activity Metric | Value (µg/mL) |
| Chroman carboxamide analog 4i | DPPH radical scavenging | IC50 | 334.8[3] |
| Chroman carboxamide analog 5e | DPPH radical scavenging | % Inhibition | 93.7% |
| Chroman carboxamide analog 5d | Hydrogen peroxide scavenging | % Inhibition | 83.2% |
Mechanism: Free Radical Scavenging
The antioxidant activity of chroman derivatives is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of chemical compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared and then diluted to a working concentration (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: The chroman-2-carboxylate derivatives are dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction Mixture: A specific volume of each sample concentration is mixed with the DPPH working solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of (S)-Ethyl Chroman-2-Carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral intermediates like (S)-Ethyl chroman-2-carboxylate is a critical step in the synthesis of bioactive molecules.[1] As a valuable chiral building block in medicinal chemistry, its specific stereochemistry is often essential for the biological activity and safety of the final drug substance.[1] This guide provides a comparative overview of key analytical techniques for assessing its purity, complete with experimental protocols and data to aid in method selection and implementation.
The chroman scaffold is a core structure in many biologically active molecules.[2] The stereochemistry at the C2 position can significantly influence the biological activity of these compounds, making the characterization of specific enantiomers a topic of great interest.[2] Therefore, robust analytical methods are required to determine not only the overall chemical purity but also to quantify the enantiomeric excess (e.e.) of the desired (S)-enantiomer.[1] A multi-technique approach is often necessary for a comprehensive purity assessment.[1]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of potential impurities.[1] While spectroscopic methods like ¹H NMR and FTIR are invaluable for initial structural confirmation, chromatographic techniques are essential for quantitative purity analysis.[1]
| Technique | Parameter Analyzed | Advantages | Limitations | Typical Purity Detected |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity (e.e.), Chemical Purity | Direct and accurate determination of enantiomeric excess; High resolution and sensitivity; Can simultaneously quantify chemical impurities.[1] | Requires specialized and often expensive chiral columns; Method development can be time-consuming.[1] | >99% e.e.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity (Volatile Impurities) | High sensitivity and specificity for identifying volatile and semi-volatile organic impurities; Provides structural information of impurities through mass spectra.[1] | Not suitable for non-volatile impurities; May require derivatization for certain compounds; Does not separate enantiomers without a chiral column.[1] | ≥97%[2] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Confirmation, Chemical Purity | Provides detailed structural information; Can estimate purity by integrating compound peaks against impurity peaks; Non-destructive.[1] | Lower sensitivity compared to chromatographic methods; May not detect impurities present at very low levels; Chiral analysis requires special chiral solvating agents.[3] | >98%[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Fast and simple method for confirming the presence of key functional groups (e.g., ester, ether); Verifies the primary structure.[1] | Provides limited information on overall purity; Not suitable for quantification or distinguishing between enantiomers.[1] | Qualitative |
Experimental Protocols
Detailed methodologies for the most critical purity assessment techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess of (S)-Ethyl chroman-2-carboxylate.[1]
Objective: To separate and quantify the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.).
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like derivatized cellulose or amylose are often effective)[2]
-
Mobile Phase: Hexane and Isopropanol (HPLC grade)
-
Sample: (S)-Ethyl chroman-2-carboxylate dissolved in the mobile phase
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase column known to be effective for separating enantiomers of similar compounds.[2]
-
Mobile Phase Optimization: Begin with a mobile phase composition such as 90:10 Hexane:Isopropanol. Adjust the ratio to achieve baseline separation of the two enantiomer peaks.[2]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength to detect the chroman ring system (e.g., 254 nm).
-
Inject the sample onto the column and record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile chemical impurities that may be present from the synthesis, such as residual solvents or starting materials.[1]
Objective: To identify and quantify volatile chemical impurities.
Instrumentation & Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)
-
Carrier Gas: Helium
-
Sample: (S)-Ethyl chroman-2-carboxylate dissolved in a volatile solvent (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
Set the injector temperature (e.g., 250°C).
-
Program the oven temperature, for example: start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Set the carrier gas flow rate.
-
-
MS Method:
-
Set the ion source temperature (e.g., 230°C).
-
Scan a mass range of m/z 40-500.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation:
-
Identify the main peak corresponding to Ethyl chroman-2-carboxylate.
-
Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries.
-
Calculate the relative percentage of impurities based on peak area (assuming similar response factors).
-
Spectroscopic Analysis (¹H NMR)
¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to estimate its chemical purity by identifying signals from impurities.[1]
Objective: To confirm the molecular structure and estimate chemical purity.
Instrumentation & Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]
-
Sample: 5-10 mg of (S)-Ethyl chroman-2-carboxylate[1]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Interpretation:
-
Confirm that the chemical shifts, splitting patterns, and integrations of the signals are consistent with the structure of Ethyl chroman-2-carboxylate.
-
To estimate purity, integrate the peaks corresponding to the compound and compare them against the integration of any impurity peaks.
-
Visualizations
References
Navigating the Stereochemical Landscape of Chiral 2-Substituted Chromanes: A Comparative Guide to Optical Rotation
For researchers, scientists, and professionals in drug development, understanding the stereochemistry of bioactive molecules is paramount. Chiral 2-substituted chromanes, a common scaffold in numerous natural products and pharmaceuticals, present a fascinating case study in the relationship between molecular structure and optical activity. This guide provides a comparative analysis of their stereochemistry and specific optical rotation, supported by experimental data and detailed methodologies, to aid in the assignment of absolute configuration and the development of stereoselective syntheses.
The orientation of substituents on a chiral center can drastically alter a molecule's biological activity. In the case of 2-substituted chromanes, the stereochemistry at the C2 position dictates the conformation of the dihydropyran ring, which in turn influences the molecule's interaction with plane-polarized light. The sign and magnitude of the specific optical rotation ([α]) are direct consequences of this three-dimensional arrangement.
A comprehensive analysis of published data reveals a distinct correlation between the nature of the substituent at the C2 position and the sign of the optical rotation, which is fundamentally linked to the helicity of the dihydropyran ring.[1][2][3][4][5]
Comparative Analysis of Specific Optical Rotation
The specific optical rotation of chiral 2-substituted chromanes is highly dependent on the electronic nature and steric bulk of the substituent at the C2 position. A general trend can be observed when classifying these compounds into three main categories: 2-aliphatic, 2-aryl, and 2-carboxyl chromanes.[1][2][3][4][5]
| Compound Class | Substituent at C2 | Absolute Configuration (C2) | Helicity of Dihydropyran Ring | Typical Sign of Specific Rotation ([α]D) | Reference Example | Reported [α]D (c, Solvent) |
| Aliphatic | Alkyl, Alkenyl, Acyloxy | S | M | Negative (-) | (S)-2-Methylchromane | -10.3 (c 1.0, CH2Cl2)[1] |
| R | P | Positive (+) | (R)-2-Methylchromane | +11.5 (c 1.0, CHCl3) | ||
| Aryl | Phenyl, Substituted Phenyl | S | M | Positive (+) | (S)-2-Phenylchromane | +23.4 (c 1.0, CHCl3) |
| R | P | Negative (-) | (R)-2-Phenylchromane | -21.0 (c 1.0, CHCl3)[1] | ||
| Carboxyl | Carboxylic Acid, Ester, Carbonyl | S | M | Generally Negative (-), often small values | (S)-6-Fluorochromane-2-carboxylic acid | +15.2 (c 1.0, DMF)[1] |
| R | P | Generally Positive (+), often small values | (R)-Flavanone | - |
Note: The correlation for 2-carboxyl chromanes can be less reliable due to smaller experimental specific rotation values and the influence of conformational flexibility.[1][3][4]
The Role of Dihydropyran Ring Helicity
The correlation between the absolute configuration at C2 and the sign of the specific optical rotation is mediated by the helicity of the dihydropyran ring.[1][6] For 2-aliphatic and 2-carboxyl chromanes, P-helicity (clockwise twist when viewed down the O1-C8a bond) generally leads to a positive specific optical rotation, while M-helicity (counter-clockwise twist) results in a negative rotation.[1][6] Interestingly, this trend is often inverted for 2-aryl chromanes, where P-helicity is associated with a negative specific optical rotation and M-helicity with a positive one.[1][2][3][4][5]
Caption: Correlation between C2 configuration, ring helicity, and optical rotation in 2-substituted chromanes.
Experimental Protocols
Determination of Specific Optical Rotation
The specific rotation of a chiral compound is a fundamental physical constant that can be determined using a polarimeter.
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of a chiral 2-substituted chromane and calculate the specific rotation.
Materials:
-
Polarimeter (Sodium D-line, λ = 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
The chiral 2-substituted chromane sample
-
High-purity solvent (e.g., chloroform, methanol, DMF)
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the chromane sample (e.g., 10-100 mg) and dissolve it in a specific volume of the chosen solvent in a volumetric flask to obtain a known concentration (c) in g/mL.[7]
-
Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell. The reading should be zero.
-
Measurement: Rinse the polarimeter cell with a small amount of the sample solution before carefully filling it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Data Acquisition: Record the observed optical rotation (α) in degrees.[8] Multiple readings should be taken and averaged to ensure accuracy. The temperature should also be recorded.
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the formula: [α]Tλ = α / (l × c) Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[9]
-
Alternative Method: Vibrational Circular Dichroism (VCD) Spectroscopy
For a more definitive assignment of absolute configuration, especially for complex molecules or those with small specific rotation values, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful alternative.[10][11][12][13] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously determined.[11][12][14]
Experimental and Analytical Workflow
The determination of the stereochemistry and optical properties of a novel or synthesized chiral 2-substituted chromane follows a logical workflow.
Caption: Workflow for determining the absolute configuration of chiral 2-substituted chromanes.
References
- 1. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation | Semantic Scholar [semanticscholar.org]
- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
A Comparative Guide to Chiral Resolving Agents for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture of carboxylic acids is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The most common method to achieve this is through diastereomeric salt formation using a chiral resolving agent. This guide provides an objective comparison of the performance of various chiral resolving agents for carboxylic acids, supported by experimental data, to aid researchers in selecting the most effective agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation relies on the reaction of a racemic carboxylic acid with an enantiomerically pure chiral base. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent.
Performance of Chiral Resolving Agents
The choice of a chiral resolving agent is crucial for the successful separation of enantiomers. The ideal agent should form diastereomeric salts with a significant difference in solubility, leading to high diastereomeric excess (de%), high enantiomeric excess (ee%) of the final product, and a good overall yield.
Below is a summary of quantitative data for the resolution of common carboxylic acids using various chiral resolving agents.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent System | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Ethyl Acetate | 80 | >95 | 71 | [1] |
| Ibuprofen | (+)-(R)-Phenylethylamine | Water | Insoluble salt formed | 88.14 (for S-enantiomer) | 20.1 (for S-enantiomer) | N/A |
| Naproxen | Cinchonidine | Methanol/Ethyl Acetate | - | - | - | [N/A] |
| Ketoprofen | (R)-α-Phenylethylamine | - | - | - | - | [N/A] |
| 2-Chloromandelic Acid | D-O,O'-di-(p-toluoyl)-tartaric acid (in presence of Ca²⁺) | - | - | >98 | - | [N/A] |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The following is a generalized experimental protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent.
1. Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture).
-
Add an equimolar amount of the chiral resolving agent to the solution. The choice of solvent is critical and may require optimization to achieve a significant difference in the solubility of the diastereomeric salts.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.
3. Purification of the Diastereomeric Salt (Optional but Recommended):
-
Recrystallize the obtained diastereomeric salt from a suitable solvent to improve its diastereomeric purity.
4. Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free carboxylic acid. The chiral resolving agent will remain in the aqueous layer as its corresponding ammonium salt.
-
Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified enantiomer.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Workflow for Chiral Resolution of Carboxylic Acids
The following diagram illustrates the general workflow for the chiral resolution of carboxylic acids via diastereomeric salt formation.
Caption: Workflow of chiral resolution of carboxylic acids.
Conclusion
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the efficient separation of carboxylic acid enantiomers. This guide provides a starting point for researchers by comparing the performance of several common resolving agents and outlining a general experimental protocol. For a specific racemic carboxylic acid, it is often necessary to screen a variety of chiral resolving agents and solvent systems to identify the optimal conditions for achieving high yield and enantiomeric purity.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Chroman-2-Carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl chroman-2-carboxylate, a key compound in various research applications, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring operational integrity and regulatory compliance.
Immediate Safety and Hazard Profile
This compound is associated with specific health risks that necessitate careful handling to avoid exposure. Based on available safety data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given these classifications, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 113771-58-7 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Data sourced from AiFChem[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical procedure that must be handled as hazardous waste. Adherence to institutional, local, and national regulations is imperative.
Experimental Workflow for Disposal
The following detailed methodology outlines the process for the safe disposal of this compound waste.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves).
-
The container must be kept securely closed when not in use.
-
Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Handling of Spills:
-
In the event of a spill, immediately evacuate non-essential personnel.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Prevent any spilled material from entering drains or waterways.
-
-
Container Management:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.
-
-
Final Disposal:
-
The ultimate disposal of the waste must be conducted by a licensed and approved hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
-
One common method for the disposal of organic chemical waste is incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to minimize environmental impact.[3]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl chroman-2-carboxylate
This guide provides immediate and essential safety and logistical information for handling Methyl chroman-2-carboxylate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation.[1][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | To prevent eye contact with splashes of the liquid.[4] |
| Skin Protection | Nitrile or neoprene gloves and a lab coat.[4][5][6] | To prevent skin contact and irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][7] | To avoid inhalation of vapors and potential respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.
-
Keep the container tightly sealed when not in use.[1]
2. Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1][8]
3. Handling:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with skin and eyes.[8]
-
Do not breathe vapors or mist.[8]
-
Use only non-sparking tools and equipment.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
4. Spill Response:
-
Small Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills: For a large spill, evacuate the area immediately. Restrict access to the area and ensure adequate ventilation. Contain the spill if possible without risk. Absorb with inert material and collect for disposal.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for laboratory and environmental safety.
1. Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a separate, labeled hazardous waste container.[4]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Keep waste containers closed except when adding waste.[4]
3. Disposal Procedure:
-
Dispose of all chemical waste through your institution's designated environmental health and safety (EHS) office.[4]
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. benchchem.com [benchchem.com]
- 5. trimaco.com [trimaco.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
